(S,R)-CFT8634
Description
CFT-8634 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
CAS No. |
2704617-96-7 |
|---|---|
Molecular Formula |
C37H45F3N6O5 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(3S)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-3-pyridinyl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33-/m0/s1 |
InChI Key |
GNRGNRCQXHMQQV-ZQAZVOLISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CC[C@@H](C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)N[C@H]6CCC(=O)NC6=O)F)OC)C)C |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (S,R)-CFT8634
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R)-CFT8634 is a potent and selective, orally bioavailable Bifunctional Degradation Activating Compound (BiDAC™), also known as a Proteolysis Targeting Chimera (PROTAC®). It is designed to target Bromodomain-containing protein 9 (BRD9) for degradation. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the therapeutic rationale, experimental validation, and key quantitative metrics, offering a technical resource for professionals in the field of oncology and drug development.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through the targeted protein degradation pathway, a novel therapeutic modality that eliminates pathogenic proteins rather than merely inhibiting their function. As a heterobifunctional molecule, CFT8634 is comprised of a ligand that binds to BRD9 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2]
The core mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing BRD9 into close proximity with CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3]
-
Ubiquitination: Once the ternary complex is formed, CRBN mediates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD9.
-
Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins.
-
Catalytic Cycle: After BRD9 is degraded, this compound is released and can engage another BRD9 molecule, initiating a new cycle of degradation. This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.
This targeted degradation of BRD9 has shown therapeutic potential in cancers that are dependent on BRD9 for their survival, particularly those with perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and SMARCB1-null tumors.[3][4]
Therapeutic Rationale in SMARCB1-Perturbed Cancers
The therapeutic efficacy of this compound is rooted in the synthetic lethality observed in cancers with a dysfunctional SWI/SNF chromatin remodeling complex.
-
Synovial Sarcoma: This cancer is characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which creates an SS18-SSX fusion oncoprotein. This fusion protein displaces the tumor suppressor SMARCB1 from the SWI/SNF complex, leading to a dependency on BRD9 for cell survival.
-
SMARCB1-null Tumors: In these malignancies, the SMARCB1 gene is inactivated, resulting in a similar dependence on the BRD9-containing non-canonical BAF (ncBAF) complex for chromatin remodeling and gene expression programs that drive proliferation.
By degrading BRD9, this compound disrupts the function of the ncBAF complex, leading to the suppression of oncogenic transcriptional programs, including those regulated by MYC, and the inhibition of ribosome biogenesis, ultimately resulting in cell cycle arrest and apoptosis in these dependent cancer cells.
Quantitative Data Summary
The preclinical and clinical evaluation of this compound has generated key quantitative data that underscore its potency and activity.
Table 1: In Vitro Degradation and Proliferation
| Parameter | Cell Line | Cancer Type | Value | Reference |
| DC50 | Synovial Sarcoma Cell Line | Synovial Sarcoma | 2 nM | |
| DC50 | SMARCB-1 deficient cell line | SMARCB1-null tumor | 2.7 nM | |
| Lowest Cytotoxic Concentration (LCC) on Day 14 | Panel of 15 Multiple Myeloma Cell Lines | Multiple Myeloma | Varied |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Xenograft Models | SMARCB1-perturbed cancers | Oral dosing | Significant and dose-dependent inhibition of tumor growth | |
| NCI-H929 mouse xenograft model | Multiple Myeloma | 10 mg/kg (oral) | Tumor growth inhibition |
Table 3: Clinical Pharmacokinetics (Phase 1)
| Parameter | Value | Population | Reference |
| Half-life | 10-14 hours | Patients with synovial sarcoma and SMARCB1-null tumors | |
| Plasma Exposure | Dose-proportional increases | Patients with synovial sarcoma and SMARCB1-null tumors |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information available in the public domain.
In Vitro BRD9 Degradation Assay
Objective: To determine the half-maximal degradation concentration (DC50) of this compound.
Materials:
-
Synovial sarcoma or other relevant cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against BRD9
-
Secondary antibody (e.g., HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
Western blot reagents and equipment
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 band intensity to the loading control.
-
Plot the normalized BRD9 levels against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
-
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days for long-term proliferation assays), with periodic re-feeding with fresh medium containing the compound.
-
Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of viable cells against the log concentration of this compound to determine the IC50 or Lowest Cytotoxic Concentration (LCC).
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
For cell line-derived xenografts, inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
For PDX models, implant a small fragment of tumor tissue subcutaneously.
-
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis (Optional): At specified time points, a subset of animals can be euthanized to collect tumor and blood samples for measuring BRD9 degradation and compound exposure.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to address the unmet medical needs of patients with synovial sarcoma and other SMARCB1-perturbed cancers. Its mechanism of action, centered on the selective, Cereblon-mediated degradation of BRD9, has been robustly validated through a series of preclinical in vitro and in vivo studies. The quantitative data demonstrate its high potency and anti-tumor activity. While the Phase 1 clinical trial provided valuable data on safety, pharmacokinetics, and pharmacodynamics, further investigation is warranted to fully elucidate its therapeutic potential in defined patient populations. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.
References
(S,R)-CFT8634: A Technical Guide to a Selective BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R)-CFT8634 is a potent and selective orally bioavailable small molecule degrader of the bromodomain-containing protein 9 (BRD9). As a heterobifunctional molecule, or proteolysis-targeting chimera (PROTAC), CFT8634 induces the degradation of BRD9 through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the this compound-mediated BRD9 degradation pathway, summarizing key preclinical data, and outlining relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating targeted protein degradation and its application in oncology.
Introduction to BRD9 and Its Role in Cancer
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with perturbations in the SMARCB1 gene, such as synovial sarcoma and SMARCB1-null tumors, cancer cells exhibit a synthetic lethal dependency on BRD9 for their survival and proliferation.[2][3] This dependency makes BRD9 an attractive therapeutic target for these malignancies.
This compound: Mechanism of Action
This compound is a heterobifunctional degrader that leverages the cell's natural protein disposal machinery to eliminate BRD9.[2] Its structure consists of three key components: a ligand that binds to BRD9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[4]
The mechanism of action involves the formation of a ternary complex between BRD9, this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of BRD9, tagging it for recognition and subsequent degradation by the proteasome. The degradation of BRD9 disrupts the function of the non-canonical BAF complex, leading to the inhibition of oncogenic gene expression and ultimately, tumor growth inhibition.
References
(S,R)-CFT8634: A Targeted Protein Degrader for SMARCB1-Null Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMARCB1-null tumors, a group of aggressive malignancies characterized by the loss of the SMARCB1 tumor suppressor, represent a significant challenge in oncology. The inactivation of SMARCB1, a core subunit of the SWI/SNF chromatin remodeling complex, leads to a synthetic lethal dependency on another chromatin regulator, BRD9. (S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional degrader designed to exploit this vulnerability. By inducing the targeted degradation of BRD9, CFT8634 offers a novel therapeutic strategy for these difficult-to-treat cancers. This technical guide provides a comprehensive overview of the core science behind CFT8634, including its mechanism of action, preclinical data, and the intricate signaling pathways involved. Detailed experimental protocols are provided to facilitate further research and development in this promising area of targeted protein degradation.
Introduction: The Challenge of SMARCB1-Null Tumors
SMARCB1 (also known as INI1 or SNF5) is a crucial component of the ATP-dependent SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1] The loss of SMARCB1 function, a defining feature of malignant rhabdoid tumors, epithelioid sarcomas, and other SMARCB1-deficient cancers, disrupts normal chromatin dynamics and drives oncogenesis.[2][3] These tumors are often characterized by a stable genome, with the loss of SMARCB1 being the primary driver mutation.[3] This unique genetic feature creates a dependency on other cellular pathways for survival, a concept known as synthetic lethality.
The Synthetic Lethal Relationship Between SMARCB1 and BRD9
The loss of SMARCB1-containing canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes leads to a critical reliance on the non-canonical BAF (ncBAF) complex for cell survival.[4] BRD9 is a specific subunit of the ncBAF complex. This dependency establishes a synthetic lethal relationship, where the loss of SMARCB1 function makes cancer cells exquisitely sensitive to the inhibition or degradation of BRD9. Therefore, targeting BRD9 has emerged as a promising therapeutic strategy for SMARCB1-null tumors.
This compound: A Potent and Selective BRD9 Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate target proteins. CFT8634 consists of a ligand that binds to BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.
Mechanism of Action
The mechanism of action of CFT8634 involves the formation of a ternary complex between BRD9, CFT8634, and the CRBN E3 ligase. This orchestrated event leads to the polyubiquitination of BRD9 and its subsequent degradation, resulting in the depletion of the ncBAF complex and ultimately, cell death in SMARCB1-null tumor cells.
Caption: Mechanism of Action of this compound.
Preclinical Data
This compound has demonstrated potent and selective degradation of BRD9 in preclinical studies, leading to significant anti-tumor activity in SMARCB1-perturbed cancer models.
In Vitro Activity
CFT8634 induces rapid and profound degradation of BRD9 in synovial sarcoma cell lines with a half-maximal degradation concentration (DC50) in the low nanomolar range. Long-term proliferation assays have shown that CFT8634 effectively inhibits the growth of SMARCB1-perturbed cancer cell lines in a concentration-dependent manner.
| Parameter | Cell Line | Value | Reference |
| BRD9 Degradation (DC50) | Synovial Sarcoma | 2.7 nM | |
| BRD9 Degradation (DC50) | HSSYII (Synovial Sarcoma) | 3 nM | |
| BRD4 Degradation (DC50) | HSSYII (Synovial Sarcoma) | >10 µM |
In Vivo Efficacy
Oral administration of CFT8634 in patient-derived xenograft (PDX) models of synovial sarcoma and other SMARCB1-null tumors resulted in robust, dose-dependent degradation of BRD9 and significant tumor growth inhibition. Notably, in some preclinical models, treatment with CFT8634 led to durable tumor regressions.
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| PDX Model | Synovial Sarcoma | Oral, daily | Significant, dose-dependent tumor growth inhibition | |
| Xenograft Model | Malignant Rhabdoid Tumor | Oral, daily | Efficacious in inhibiting tumor progression |
SMARCB1 Signaling Pathways
The loss of SMARCB1 disrupts several critical signaling pathways, contributing to tumorigenesis. Understanding these pathways provides a deeper insight into the mechanism of action of BRD9 degradation in SMARCB1-null tumors.
Caption: Key Signaling Pathways Disrupted by SMARCB1 Loss.
Experimental Protocols
The following protocols provide a framework for key experiments to evaluate the activity of BRD9 degraders like this compound.
Western Blot for BRD9 Degradation
This protocol is designed to assess the extent of BRD9 protein degradation in cancer cell lines following treatment with a degrader.
Caption: Experimental Workflow: Western Blot for BRD9 Degradation.
Methodology:
-
Cell Culture and Treatment: Seed SMARCB1-null cancer cells (e.g., HSSYII, G401) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and denature the samples. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software to determine the percentage of BRD9 degradation relative to the vehicle control.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following treatment with a compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a prolonged period (e.g., 72 hours to 14 days for long-term growth assays), refreshing the media and compound as necessary.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models are crucial for evaluating the anti-tumor activity of a compound in a system that more closely recapitulates the human tumor microenvironment.
Methodology:
-
PDX Model Establishment: Implant fresh tumor fragments from a sarcoma patient subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Monitor tumor growth. When a tumor reaches a specific volume (e.g., 1500 mm³), harvest it and re-implant fragments into new mice for subsequent passages.
-
Drug Treatment: Once tumors in the experimental cohort reach a palpable size, randomize the mice into treatment groups (vehicle control and different doses of this compound). Administer the compound orally, once daily.
-
Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor samples to assess BRD9 degradation by Western blot or immunohistochemistry.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Conclusion
This compound represents a promising, targeted therapeutic approach for SMARCB1-null tumors by exploiting the synthetic lethal relationship between SMARCB1 and BRD9. Its ability to induce potent and selective degradation of BRD9 has been demonstrated in robust preclinical models, highlighting the potential of targeted protein degradation to address previously "undruggable" targets in oncology. The detailed information and protocols provided in this guide are intended to support the ongoing research and development efforts aimed at translating this innovative therapeutic strategy into clinical benefits for patients with these devastating cancers.
References
- 1. Gene of the month: SMARCB1 | Journal of Clinical Pathology [jcp.bmj.com]
- 2. benchchem.com [benchchem.com]
- 3. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S,R)-CFT8634: A Targeted BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R)-CFT8634 is a potent and selective, orally bioavailable heterobifunctional protein degrader designed to target Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the degradation of BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This technical guide provides a comprehensive overview of the structure, composition, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology, particularly for cancers dependent on BRD9, such as synovial sarcoma and SMARCB1-null tumors.
Core Structure and Composition
This compound is a PROTAC, a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] Its structure is comprised of three key components connected by a linker: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (Cereblon or CRBN), and a linker that connects these two ligands.[1][3]
The specific components of this compound are:
-
BRD9 Ligand: A moiety that specifically and with high affinity binds to the bromodomain of BRD9.[1]
-
E3 Ligase Ligand (CRBN): A molecule that engages the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical scaffold that connects the BRD9 and CRBN ligands, optimizing the formation of a stable ternary complex.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the proximity of BRD9 to the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to its clearance from the cell. This targeted degradation of BRD9 has been shown to be a promising therapeutic strategy for cancers that are dependent on its function.
Quantitative Preclinical Data
This compound has demonstrated potent and selective degradation of BRD9 in preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| BRD9 DC50 | Synovial Sarcoma Cell Line | 2 nM | |
| BRD9 DC50 | - | 3 nM | |
| BRD4 DC50 | - | >10 µM | |
| BRD7 Degradation | - | Not significant | |
| Global Proteomics | HSSYII | BRD9 was the only protein significantly degraded out of 9,013 proteins quantified (at 100 nM, 4h). |
Table 2: In Vivo Pharmacokinetics
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 30 | 100 | |
| Rat | 22 | 83 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies used in the preclinical evaluation of this compound.
In Vitro Long-Term Proliferation Assay
This assay is used to assess the long-term effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Culture: A panel of multiple myeloma (MM) cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a dose titration of this compound for 14 days. The media with the compound is replenished on Days 4, 7, and 11.
-
Analysis: On Day 14, cell viability is assessed to determine the lowest cytotoxic concentration (LCC).
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are utilized to evaluate the in vivo efficacy of this compound in a setting that more closely mimics human tumors.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Patient-derived synovial sarcoma cells are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are treated orally with this compound or a vehicle control. Dosing regimens can vary, for example, daily oral administration at a specific mg/kg dose.
-
Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to assess the levels of BRD9 degradation.
References
(S,R)-CFT8634: A Technical Overview of Oral Bioavailability and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634, also referred to as CFT8634, is an orally bioavailable, potent, and selective heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9).[1][2] Developed by C4 Therapeutics, CFT8634 was investigated as a potential therapeutic for SMARCB1-perturbed cancers, such as synovial sarcoma and SMARCB1-null tumors.[2][3] This document provides a comprehensive technical guide on the preclinical data, with a focus on oral bioavailability, and the experimental methodologies employed in the evaluation of CFT8634. Though clinical development was discontinued due to insufficient efficacy in heavily pre-treated patients, the preclinical data for CFT8634 provide valuable insights into the science of targeted protein degradation.
Mechanism of Action
CFT8634 functions as a Bifunctional Degradation Activating Compound (BiDAC™). It is a heterobifunctional molecule designed to induce the degradation of BRD9 through the ubiquitin-proteasome system. The molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BRD9 and its subsequent recognition and degradation by the proteasome. The degradation of BRD9 has been shown to be a promising therapeutic strategy for cancers dependent on its function, a vulnerability that is not effectively addressed by simple inhibition of its bromodomain.
Preclinical Pharmacokinetics and In Vitro Potency
CFT8634 demonstrated favorable oral bioavailability and potent in vitro degradation activity in preclinical studies. The following tables summarize the key quantitative data.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference(s) |
| Mouse | 74 | 6 | |
| Rat | 83 | 22 |
Table 2: In Vitro Degradation Potency
| Parameter | Value | Cell Line | Reference(s) |
| DC50 | 2 nM | Synovial sarcoma cell line |
Preclinical Efficacy
In Vitro Studies
CFT8634 demonstrated potent and selective degradation of BRD9 in synovial sarcoma cell lines, leading to concentration-dependent inhibition of cell growth.
In Vivo Studies
Oral administration of CFT8634 in patient-derived xenograft (PDX) models of synovial sarcoma resulted in robust, dose-dependent degradation of BRD9 and significant inhibition of tumor growth. Notably, in the SA13412 PDX model, treatment with CFT8634 led to durable tumor regression.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of CFT8634 are not fully available in the public domain. The following sections provide a generalized overview of the methodologies likely employed, based on the available information and standard laboratory practices.
In Vitro BRD9 Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of BRD9 in cancer cell lines upon treatment with CFT8634.
General Protocol:
-
Cell Culture: Synovial sarcoma cell lines (e.g., HSSYII, Yamato-SS) or other relevant lines (e.g., SW982) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of CFT8634 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD9. A primary antibody against a loading control protein (e.g., GAPDH, vinculin, or beta-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Analysis: The intensity of the BRD9 band is quantified and normalized to the loading control to determine the extent of degradation at each concentration of CFT8634.
Cell Viability Assay
Objective: To assess the effect of CFT8634-mediated BRD9 degradation on the viability and proliferation of cancer cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of CFT8634 or vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 72 hours or longer) to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Acquisition: The absorbance or luminescence is read using a microplate reader.
-
Analysis: The data is normalized to the vehicle-treated control cells to determine the percentage of cell viability at each concentration. The GI50 (concentration for 50% growth inhibition) can then be calculated.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CFT8634.
General Protocol:
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Implantation: Patient-derived xenograft (PDX) models, such as SA13412 (harboring the SS18-SSX1 fusion), are established by subcutaneously implanting tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and the mice are then randomized into treatment and control groups.
-
Dosing: CFT8634 is formulated for oral administration (e.g., in a suitable vehicle) and administered daily (QD) by oral gavage at various dose levels. The control group receives the vehicle alone.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and plasma may be collected for analysis of BRD9 degradation (e.g., by Western blot or immunohistochemistry) and drug concentration (pharmacokinetics), respectively.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a well-characterized preclinical compound that demonstrates the potential of the targeted protein degradation approach. Its high oral bioavailability and potent, selective degradation of BRD9 translated to significant anti-tumor activity in preclinical models of synovial sarcoma. While its clinical development was halted, the wealth of preclinical data generated for CFT8634 serves as a valuable resource for researchers in the field of oncology and drug development, particularly for those focused on "undruggable" targets and the advancement of novel therapeutic modalities.
References
(S,R)-CFT8634: A Technical Deep Dive into its Potent and Selective Degradation of BRD9
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the preclinical data and methodologies used to establish the selective degradation of Bromodomain-containing protein 9 (BRD9) by the novel Bifunctional Degrader Activating Compound (BiDAC™), (S,R)-CFT8634. Developed by C4 Therapeutics, this compound has demonstrated significant promise in preclinical models of cancers with SMARCB1 perturbations, such as synovial sarcoma and certain SMARCB1-null tumors.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the selectivity profile and mechanism of action of this compound.
Introduction to this compound and BRD9
This compound is an orally bioavailable, heterobifunctional small molecule designed to induce the ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] It achieves this by simultaneously binding to BRD9 and the E3 ubiquitin ligase cereblon (CRBN), thereby forming a ternary complex that facilitates the transfer of ubiquitin to BRD9.[3]
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a synthetic lethal dependency in cancers characterized by perturbations in the SMARCB1 subunit of the canonical BAF complex. In these malignancies, the degradation of BRD9 has been shown to be a more effective therapeutic strategy than simple inhibition of its bromodomain.
Quantitative Selectivity Profile
The selectivity of this compound for BRD9 has been established through multiple lines of evidence, including targeted degradation assays and broad-panel screening. The compound exhibits potent degradation of BRD9 with a half-maximal degradation concentration (DC50) in the low nanomolar range, while demonstrating a high degree of selectivity against other bromodomain-containing proteins, notably BRD4.
| Target Protein | Assay Type | Metric | Value | Reference |
| BRD9 | HiBiT Assay | DC50 | 2-3 nM | |
| BRD4 | HiBiT Assay | DC50 | >10 µM | |
| BRD7 | HiBiT Assay | Not specified, but stated to be selective over BRD7 | - |
Furthermore, a global proteomic evaluation in the HSSYII synovial sarcoma cell line, quantifying over 9,000 proteins, revealed that at a concentration of 100 nM for 4 hours, BRD9 was the only protein significantly degraded by this compound. This underscores the exceptional selectivity of the compound at the proteome-wide level. While specific quantitative data from a comprehensive bromodomain binding assay (BromoScan®) is not publicly available, graphical representations from presentations by C4 Therapeutics show a single, strong interaction with BRD9, implying high selectivity across the bromodomain family.
Experimental Protocols
The following sections describe the likely methodologies employed to generate the selectivity and degradation data for this compound, based on publicly available information and standard practices for the cited assays.
HiBiT-Based Protein Degradation Assay
This assay is used to quantify the degradation of a target protein in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is fused to the protein of interest (e.g., BRD9). This tag can complement a larger, inactive subunit of a luciferase enzyme (LgBiT) to form an active luciferase. The amount of light produced is directly proportional to the amount of HiBiT-tagged protein present in the cells.
Protocol Outline:
-
Cell Line Generation: Engineer a suitable cell line (e.g., a synovial sarcoma cell line) to express the target protein (BRD9, BRD4, etc.) fused with the HiBiT tag at either the N- or C-terminus.
-
Cell Plating: Seed the engineered cells into 96-well white, opaque plates at a density optimized for the cell line and assay duration.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for degradation if available.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 2, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein and luciferase substrate to the wells. This reagent lyses the cells and allows the formation of the active luciferase complex.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells. Plot the normalized values against the compound concentration and fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the protein is degraded) and Emax (the maximum percentage of degradation).
Global Proteomic Analysis
This method provides an unbiased, proteome-wide assessment of a compound's selectivity.
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HSSYII synovial sarcoma cells) and treat with this compound at a specified concentration (e.g., 100 nM) and a vehicle control for a defined period (e.g., 4 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract the total protein content.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but common): Label the peptides from each treatment condition with isobaric mass tags to enable multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantity.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.
BromoScan® Assay (Assumed Methodology)
BromoScan® is a proprietary binding assay service from DiscoveRx (now part of Eurofins). It is used to determine the binding affinity of a compound against a large panel of bromodomains.
General Principle:
The assay typically employs a competition-based format where the test compound competes with a known, tagged ligand for binding to the bromodomain target. The amount of tagged ligand that remains bound to the bromodomain is then quantified. The results are often reported as the percent of control, where a lower percentage indicates stronger binding of the test compound.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound induced BRD9 degradation.
Caption: Workflow for the HiBiT-based degradation assay.
Caption: BRD9's role in SMARCB1-perturbed cancer cell survival.
Conclusion
The available preclinical data strongly supports the characterization of this compound as a potent and highly selective degrader of BRD9. Its mechanism of action, which leverages the cell's natural protein disposal machinery, results in the efficient and specific removal of BRD9, a key dependency in certain cancers. The quantitative degradation data, coupled with proteome-wide analysis, provides a solid foundation for its continued investigation as a targeted therapeutic agent. This technical guide summarizes the key evidence and methodologies that underscore the selectivity of this compound for BRD9.
References
- 1. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors - BioSpace [biospace.com]
- 2. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
(S,R)-CFT8634: A Technical Guide on its Therapeutic Potential in Oncology
Executive Summary: (S,R)-CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), developed as a potential therapeutic for cancers with a synthetic lethal dependency on BRD9. These cancers primarily include synovial sarcoma, characterized by the SS18-SSX fusion gene, and other solid tumors with null mutations in the SMARCB1 gene. CFT8634 functions as a Bifunctional Degradation Activating Compound (BiDAC™), a type of Proteolysis Targeting Chimera (PROTAC), which recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. Preclinical studies demonstrated robust in vitro and in vivo activity, including potent BRD9 degradation in cancer cell lines and significant, durable tumor regression in patient-derived xenograft (PDX) models. These promising results led to a Phase 1/2 clinical trial (NCT05355753). However, the trial was discontinued as the molecule, despite being well-tolerated and achieving robust BRD9 degradation in patients, did not demonstrate sufficient single-agent efficacy in the heavily pre-treated patient population. This document provides a comprehensive technical overview of CFT8634, detailing its mechanism of action, preclinical data, clinical development, and associated experimental methodologies.
Introduction to BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin architecture.[3][4] In specific cancer contexts, genetic alterations can create a dependency on BRD9 for survival and proliferation.
Notably, in synovial sarcoma, a rare and aggressive soft tissue cancer, a characteristic chromosomal translocation results in an SS18-SSX fusion protein.[5] This fusion protein disrupts the function of the canonical BAF (cBAF) complex, leading to a synthetic lethal dependency on the BRD9-containing ncBAF complex for tumor cell survival. A similar dependency is observed in other cancers characterized by the loss of SMARCB1 (also known as SNF5, INI1, or BAF47), a core subunit of the SWI/SNF complex. These SMARCB1-null tumors include malignant rhabdoid tumors, epithelioid sarcoma, and poorly differentiated chordomas.
Early efforts to target BRD9 with small molecule inhibitors that block its bromodomain—the "reader" domain that recognizes acetylated lysines on histones—were largely ineffective in killing cancer cells. This suggested that the scaffolding function of BRD9 within the ncBAF complex, mediated by other domains, is critical for its oncogenic role. This realization shifted the therapeutic strategy from inhibition to degradation, leading to the development of PROTACs like CFT8634.
This compound: A BiDAC™ Degrader of BRD9
CFT8634 is an orally bioavailable heterobifunctional molecule, also referred to as a BiDAC™ (Bifunctional Degradation Activating Compound), designed to selectively induce the degradation of BRD9. It is composed of three key components: a ligand that binds to BRD9, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting the two. This design allows CFT8634 to act as a molecular bridge, bringing BRD9 into close proximity with the cell's natural protein disposal machinery.
Mechanism of Action
CFT8634 leverages the ubiquitin-proteasome system (UPS) to eliminate BRD9 from cancer cells. The process is catalytic and can be summarized in the following steps:
-
Ternary Complex Formation: CFT8634 simultaneously binds to BRD9 and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary BRD9-CFT8634-CRBN complex.
-
Ubiquitination: The formation of this complex brings BRD9 into proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
-
Recycling: After inducing degradation, CFT8634 is released and can bind to another BRD9 protein, enabling a single molecule of the degrader to induce the destruction of multiple target protein molecules.
This degradation-based approach, unlike inhibition, eliminates the entire protein, including its scaffolding functions, which is believed to be crucial for overcoming the limitations of previous BRD9-targeted therapies.
Preclinical Evidence
CFT8634 underwent extensive preclinical evaluation, demonstrating high potency, selectivity, and anti-tumor activity in relevant cancer models.
In Vitro Studies
In vitro experiments confirmed that CFT8634 rapidly and potently degrades BRD9 in a concentration-dependent manner, specifically in cancer cells with SMARCB1 perturbations. The compound was highly selective, effectively degrading BRD9 with minimal impact on other bromodomain proteins like BRD4. This selective degradation translated to impaired cancer cell growth in long-term proliferation assays.
| Parameter | Value | Cell Line / Context | Reference(s) |
| DC₅₀ (Degradation) | 2 nM | Synovial Sarcoma Cell Line | |
| DC₅₀ (Degradation) | 3 nM | Not Specified | |
| Eₘₐₓ (Degradation) | 4% (Remaining Protein) | Not Specified | |
| BRD4 DC₅₀ | >10 µM | Not Specified | |
| BRD4 Eₘₐₓ | 75% (Remaining Protein) | Not Specified |
Table 1: Summary of in vitro potency and selectivity of CFT8634.
In Vivo Studies
Oral administration of CFT8634 in animal models showed favorable pharmacokinetic properties, including good oral bioavailability and dose-proportional exposure. In tumor-bearing mice, CFT8634 treatment led to robust, dose-dependent degradation of BRD9 within the tumor tissue, which correlated with significant anti-tumor activity.
| Species | Clearance | Oral Bioavailability | Reference(s) |
| Mouse | 6 mL/min/kg | 74% | |
| Rat | 22 mL/min/kg | 83% |
Table 2: Pharmacokinetic parameters of CFT8634 in preclinical species.
Efficacy was demonstrated in two patient-derived xenograft (PDX) models of synovial sarcoma:
-
PDX SA13412 (SS18-SSX1 fusion): Showed robust and durable tumor regression. Notably, after an 89-day treatment period followed by a 51-day observation period, no tumor regrowth was observed.
-
PDX 310 (SS18-SSX2 fusion): Also demonstrated a robust efficacy response.
Studies in Multiple Myeloma
Beyond its primary targets, the therapeutic potential of CFT8634 was explored in multiple myeloma (MM). Preclinical data showed that CFT8634 has anti-proliferative activity in a subset of MM cell lines, which translated to tumor growth inhibition in MM xenograft models at clinically relevant exposures. Interestingly, CFT8634 demonstrated synergy when combined with pomalidomide, a standard-of-care immunomodulatory agent that also utilizes CRBN. Pharmacodynamic analyses confirmed that the two drugs did not interfere with each other's ability to degrade their respective targets (BRD9 and IKZF1/3).
Clinical Development (NCT05355753)
The strong preclinical data supported the advancement of CFT8634 into a first-in-human Phase 1/2 clinical trial.
Trial Design and Objectives
The NCT05355753 trial was an open-label, non-randomized study designed to evaluate CFT8634 in patients with locally advanced or metastatic SMARCB1-perturbed cancers, including synovial sarcoma and SMARCB1-null tumors, who had received prior systemic therapy.
-
Primary Objectives: To assess the safety and tolerability of CFT8634 and determine the recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles and to evaluate preliminary anti-tumor activity based on RECIST 1.1 criteria.
The study began with a dose-escalation phase, with plans to expand into specific cohorts for synovial sarcoma and SMARCB1-null tumors once the RP2D was established.
Summary of Clinical Findings and Discontinuation
As of August 2023, 32 patients had been enrolled across six dose-escalation cohorts. Pharmacokinetic data from the trial demonstrated dose-proportional plasma exposure in patients. Furthermore, pharmacodynamic analysis of patient tumor samples confirmed robust BRD9 degradation, establishing clinical proof-of-mechanism.
The drug was reported to be well-tolerated. However, despite achieving high levels of target degradation, CFT8634 did not demonstrate sufficient single-agent anti-tumor efficacy in the heavily pre-treated patient population. Consequently, in November 2023, C4 Therapeutics announced the discontinuation of the CFT8634 program. Enrollment in the trial was halted, with plans to close the study by the first quarter of 2024.
Experimental Methodologies
The preclinical evaluation of CFT8634 involved a series of standard and specialized assays for characterizing a PROTAC molecule.
Protein Degradation and Selectivity Assays
-
Objective: To quantify the potency (DC₅₀) and extent (Eₘₐₓ) of CFT8634-induced BRD9 degradation and assess its selectivity against other proteins.
-
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., synovial sarcoma lines) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of CFT8634 or a vehicle control for a specified time period (e.g., 2-24 hours).
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: BRD9 protein levels are quantified. This can be done using various methods:
-
Western Blotting: A semi-quantitative method using antibodies specific to BRD9 and a loading control (e.g., GAPDH, β-actin).
-
HiBiT Lytic Detection System: A quantitative method where cells express a target protein tagged with a small peptide (HiBiT). Upon cell lysis and addition of a detection reagent, a luminescent signal is produced that is proportional to the amount of tagged protein remaining.
-
Mass Spectrometry: A global proteomics approach to confirm the selectivity of degradation across the entire proteome.
-
-
Data Analysis: Protein levels are normalized to the vehicle control, and the data is fitted to a dose-response curve to determine DC₅₀ and Eₘₐₓ values.
-
Cell Proliferation Assays
-
Objective: To determine the effect of BRD9 degradation on the long-term growth and viability of cancer cells.
-
Protocol Outline:
-
Cell Seeding: Cells are seeded at a low density in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of CFT8634.
-
Incubation: Plates are incubated for an extended period (e.g., 7-14 days) to allow for multiple cell divisions.
-
Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP levels) or by staining with crystal violet and measuring absorbance.
-
Data Analysis: Viability data is normalized to vehicle-treated cells to calculate IC₅₀ or GR₅₀ values.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of CFT8634 in a living organism.
-
Protocol Outline:
-
Model Generation: Immunocompromised mice are implanted with human cancer cells (cell line-derived xenograft, CDX) or fragments of a patient's tumor (patient-derived xenograft, PDX).
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into groups and treated orally with CFT8634 at different dose levels and schedules (e.g., once daily) or a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Assessment: At specified time points after dosing, tumors and plasma can be collected to measure CFT8634 concentration (PK) and BRD9 protein levels (PD) via methods like Western blot or LC-MS/MS.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in treated groups versus the control group.
-
Conclusion and Future Directions
This compound is a well-characterized BRD9 degrader that successfully translated strong preclinical rationale into clinical development. The program validated the BiDAC™ platform's ability to create orally bioavailable degraders that achieve robust and selective target degradation in patients. However, the lack of single-agent efficacy in late-stage synovial sarcoma and SMARCB1-null tumors highlights the significant challenge of treating heavily pre-treated, aggressive cancers.
The discontinuation of the CFT8634 trial underscores that potent target degradation, while necessary, may not be sufficient for clinical benefit in all contexts. Future research into BRD9 degradation could explore its use in less advanced disease, in combination with other therapies as suggested by the preclinical multiple myeloma data, or in other cancer types with potential BRD9 dependencies. The learnings from CFT8634 provide valuable insights for the broader field of targeted protein degradation as it continues to evolve and identify the optimal strategies for translating this powerful modality into transformative cancer medicines.
References
(S,R)-CFT8634 in Multiple Myeloma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, it remains an incurable disease for many patients, highlighting the urgent need for novel therapeutic strategies. One emerging area of interest is the targeting of epigenetic regulators, such as bromodomain-containing proteins. Bromodomain and extra-terminal domain (BET) protein inhibitors have shown some promise, but resistance and toxicity remain challenges.
(S,R)-CFT8634 is a potent and selective oral bifunctional degradation activating compound (BiDAC) that targets Bromodomain-containing protein 9 (BRD9) for degradation.[1][2][3][4] BRD9 is a component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1] Recent research has identified BRD9 as a therapeutic target in multiple myeloma. This technical guide provides an in-depth overview of the preclinical research on this compound in multiple myeloma, focusing on its mechanism of action, key experimental findings, and relevant protocols.
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of BRD9. It functions by simultaneously binding to BRD9 and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncSWI/SNF complex, leading to downstream effects on gene expression that are detrimental to multiple myeloma cell survival.
Downstream Signaling Pathways
The degradation of BRD9 has significant consequences for multiple myeloma cells. A primary effect is the disruption of ribosome biogenesis. BRD9, in cooperation with BRD4, promotes the expression of genes involved in ribosome production by occupying their promoter regions. The degradation of BRD9 leads to a downregulation of these genes, impairing the cell's ability to synthesize proteins, a process to which multiple myeloma cells are particularly addicted due to high immunoglobulin production.
Furthermore, BRD9 degradation leads to a decrease in the expression of the master regulator MYC. MYC is a critical oncogene in multiple myeloma, driving proliferation and survival. The reduction in MYC levels following BRD9 degradation contributes significantly to the anti-myeloma activity of CFT8634. RNA-sequencing analyses have also revealed that BRD9 degradation affects pathways associated with inflammation, cell adhesion, DNA repair, and cell cycle progression.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in a panel of multiple myeloma cell lines. Notably, cell lines that are less sensitive to the standard-of-care immunomodulatory agent pomalidomide tend to show greater sensitivity to CFT8634.
| Cell Line | CFT8634 Sensitivity (vs. Pomalidomide) | Reference |
| NCI-H929 | More Sensitive | |
| OPM-2 | Varied Response | |
| RPMI-8226 | More Sensitive | |
| MM.1S | Varied Response |
Table 1: In Vitro Sensitivity of Multiple Myeloma Cell Lines to this compound
Synergistic effects have been observed when CFT8634 is combined with pomalidomide or dexamethasone in vitro.
In Vivo Activity
In vivo studies using multiple myeloma xenograft models have confirmed the anti-tumor activity of this compound. Oral administration of CFT8634 led to robust and dose-dependent degradation of BRD9 in tumors, which translated to significant tumor growth inhibition.
| Model | Treatment | Outcome | Reference |
| NCI-H929 Xenograft | CFT8634 (10 mg/kg) + Pomalidomide (3 mg/kg) | Synergistic tumor growth inhibition | |
| RPMI-8226 Xenograft | CFT8634 + Dexamethasone | Synergistic tumor regression | |
| NCI-H929 Xenograft | CFT8634 (3 or 10 mg/kg) | Dose-dependent tumor growth inhibition | |
| MM.1S Xenograft | CFT8634 (10, 15, or 30 mg/kg) | Dose-dependent tumor growth inhibition |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
Importantly, the combination of CFT8634 and pomalidomide did not interfere with each other's ability to degrade their respective targets (BRD9 and IKZF1/3), despite both utilizing the same E3 ligase, cereblon.
Experimental Protocols
Long-Term Proliferation Assay
This protocol is representative of a long-term proliferation assay to assess the effect of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226)
-
Complete RPMI-1640 media (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete media.
-
Prepare a serial dilution of this compound in complete media.
-
Add 100 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
On days 4, 7, and 11, carefully remove 100 µL of media from each well and replace it with 100 µL of fresh media containing the appropriate concentration of this compound.
-
On day 14, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed multiple myeloma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of BRD9 degradation.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the efficacy of this compound in a multiple myeloma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Multiple myeloma cell line (e.g., NCI-H929)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Maintain the NCI-H929 cell line in culture.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth by palpation and caliper measurements.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, CFT8634, pomalidomide, CFT8634 + pomalidomide).
-
Administer the treatments as per the study design (e.g., daily oral gavage for 21 days).
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for BRD9 degradation).
-
Analyze the tumor growth data to assess the efficacy of the treatments.
Conclusion
This compound is a promising novel therapeutic agent for the treatment of multiple myeloma. Its mechanism of action, involving the targeted degradation of BRD9, leads to the disruption of key oncogenic pathways, including ribosome biogenesis and MYC signaling. Preclinical studies have demonstrated its potent single-agent activity and synergistic effects with standard-of-care agents. The data presented in this technical guide provide a strong rationale for the continued investigation of this compound and other BRD9 degraders in multiple myeloma. While clinical development of CFT8634 for other indications has been discontinued, the preclinical findings in multiple myeloma underscore the potential of targeting BRD9 in this disease. Further research is warranted to fully elucidate the therapeutic potential of this approach for patients with multiple myeloma.
References
Methodological & Application
Application Notes and Protocols for (S,R)-CFT8634 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634 is the active stereoisomer of CFT8634, an orally bioavailable heterobifunctional degrader. As a Proteolysis Targeting Chimera (PROTAC), this compound is designed to target Bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a synthetic lethal dependency in cancers with perturbations in the SMARCB1 gene, such as synovial sarcoma and certain SMARCB1-null tumors.[1][2]
The mechanism of action for this compound involves its bifunctional nature: one end of the molecule binds to BRD9, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BRD9 and its subsequent degradation by the 26S proteasome.[1][4] The degradation of BRD9 is hypothesized to produce an anticancer effect in these dependent cell lines.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its ability to induce BRD9 degradation, inhibit cell proliferation, and mediate the formation of the BRD9-CFT8634-CRBN ternary complex.
Data Presentation
Table 1: In Vitro Degradation Potency of CFT8634
| Cell Line | Assay Type | Parameter | Value | Reference |
| Synovial Sarcoma Cell Line | Protein Degradation | DC₅₀ | 2 nM | |
| SMARCB-1 Mutant Cell Line | Protein Degradation | DC₅₀ | 2.7 nM | |
| HSSYII (Synovial Sarcoma) | Global Proteomics | Degradation | Significant at 100 nM (4h) | |
| Multiple Myeloma Cell Lines | Protein Degradation | DC₅₀ | 5 nM - 11 nM |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.
Table 2: In Vitro Selectivity of CFT8634
| Target Protein | Off-Target Protein | Cell Line | Method | Outcome | Reference |
| BRD9 | Proteome-wide | HSSYII | Global Proteomics (9,013 proteins quantified) | BRD9 was the only protein significantly degraded at 100 nM CFT8634. | |
| BRD9 | BRD4 | Not Specified | Protein Degradation | DC₅₀ >10 µM for BRD4 (vs. 3 nM for BRD9) | |
| BRD9 | BRD7 | Not Specified | Protein Degradation | No significant degradation of BRD7 at 24h. | |
| BRD9 | IKZF1, SALL4, GSPT1 | Not Specified | Protein Degradation | No significant degradation observed. |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action for this compound.
Experimental Protocols
Protocol 1: Cellular BRD9 Degradation Assay via Western Blot
This protocol details the quantification of BRD9 protein levels in a human cancer cell line (e.g., synovial sarcoma line HSSYII) following treatment with this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Synovial sarcoma (e.g., HSSYII) or other relevant cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-BRD9, Mouse anti-β-Actin (or other loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in DMSO to create working stocks for the desired final concentrations.
-
Cell Seeding: Seed HSSYII cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A 4-hour endpoint is sufficient to observe significant degradation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) into a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with RIPA buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD9 and anti-β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensity for BRD9 and the loading control using image analysis software (e.g., ImageJ). Normalize the BRD9 signal to the loading control. Calculate the percentage of BRD9 remaining relative to the vehicle control. Plot the percentage of remaining BRD9 against the log concentration of this compound to determine the DC₅₀ value.
Caption: Western Blot workflow for BRD9 degradation.
Protocol 2: Long-Term Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the growth of cancer cells over an extended period, as its cytostatic or cytotoxic effects may require longer exposure.
Materials:
-
This compound and DMSO
-
Relevant cancer cell lines (e.g., multiple myeloma panel, synovial sarcoma)
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 500-2000 cells/well) in 100 µL of medium. The optimal density should be determined empirically to ensure cells in the vehicle control wells do not become over-confluent during the assay period.
-
Compound Treatment: After 24 hours, prepare 2x final concentrations of this compound serial dilutions in complete medium.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve a 1x final concentration. Include vehicle (DMSO) control wells.
-
Incubation and Re-feeding: Incubate the plates for up to 14 days at 37°C, 5% CO₂.
-
Re-feed the cells every 3-4 days by carefully removing 100 µL of the medium and replacing it with 100 µL of fresh medium containing the appropriate concentration of this compound.
-
Viability Measurement: On the final day (e.g., Day 14), allow the plates to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control signal (% Viability).
-
Plot the % Viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: In Vitro Ternary Complex Formation Pull-Down Assay (Representative)
This protocol provides a general framework to demonstrate the this compound-dependent formation of the ternary complex between BRD9 and the CRBN E3 ligase complex. This requires purified recombinant proteins.
Materials:
-
Recombinant His-tagged BRD9 protein
-
Recombinant GST-tagged CRBN/DDB1/CUL4A/Rbx1 (or a simplified CRBN/DDB1 complex)
-
This compound and DMSO
-
Glutathione Sepharose or Ni-NTA Agarose beads
-
Pull-down assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)
-
Wash buffer (same as pull-down buffer)
-
Elution buffer (e.g., wash buffer with 20 mM reduced glutathione for GST-tags or 250 mM imidazole for His-tags)
-
Western blot reagents
Procedure:
-
Bead Preparation: Equilibrate Glutathione Sepharose beads (for GST-CRBN) with pull-down assay buffer.
-
Complex Assembly: In separate microcentrifuge tubes, set up the following reactions in 200-500 µL of pull-down buffer:
-
Tube 1 (Positive Control): GST-CRBN complex + His-BRD9 + this compound (e.g., 1 µM)
-
Tube 2 (Negative Control 1): GST-CRBN complex + His-BRD9 + DMSO vehicle
-
Tube 3 (Negative Control 2): GST-CRBN complex + this compound (no BRD9)
-
Tube 4 (Negative Control 3): His-BRD9 + this compound (no GST-CRBN)
-
-
Incubation: Incubate the reaction mixtures for 1-2 hours at 4°C on a rotator.
-
Pull-Down:
-
Add the equilibrated Glutathione Sepharose beads to each reaction tube.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to allow the GST-CRBN complex to bind to the beads.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling the beads in 1x Laemmli sample buffer.
-
Analysis: Analyze the input samples and the eluted samples by Western blot using anti-His (to detect BRD9) and anti-GST (to detect CRBN) antibodies. A positive result is the specific detection of His-BRD9 in the eluate of Tube 1, with little to no signal in the negative control tubes.
References
Application Notes and Protocols for (S,R)-CFT8634 In Vivo Xenograft Model Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634, a potent and selective oral degrader of Bromodomain-containing protein 9 (BRD9), has demonstrated significant anti-tumor activity in preclinical models of SMARCB1-perturbed cancers, such as synovial sarcoma and certain SMARCB1-null tumors. This document provides detailed application notes and protocols for the setup and execution of in vivo xenograft studies to evaluate the efficacy of this compound.
This compound is a heterobifunctional molecule that induces the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][2] This degradation of BRD9 has been shown to inhibit the growth of cancer cells that are dependent on this protein for their survival.[1][3] Preclinical studies have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition in both patient-derived xenograft (PDX) models of synovial sarcoma and cell line-derived xenograft (CDX) models of multiple myeloma.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Synovial Sarcoma PDX Models
| Parameter | PDX Model SA13412 (SS18-SSX1) | PDX Model 310 (SS18-SSX2) |
| Animal Model | Immunodeficient Mice | Immunodeficient Mice |
| Treatment | This compound (Oral, QD) | This compound (Oral, QD) |
| Dosages | 1, 3, 10, 30, 50 mg/kg | Not specified |
| Efficacy | Dose-dependent tumor growth inhibition and tumor regression. | Robust efficacy response observed. |
| Durability | Durable tumor regression with no regrowth observed after an 89-day treatment followed by a 51-day observation period. | Not specified |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma CDX Models
| Parameter | NCI-H929 Xenograft Model | RPMI-8226 Xenograft Model |
| Animal Model | Female NOD SCID Mice | Female CB17 SCID Mice |
| Treatment | This compound (Oral, QD) | This compound (Oral, QD) |
| Dosages | 3, 10 mg/kg | 3, 10 mg/kg |
| Efficacy | Tumor growth inhibition. | Varied response. |
| Combination Therapy | Synergistic tumor growth inhibition with pomalidomide. | Not specified |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to BRD9 degradation.
Experimental Workflow for In Vivo Xenograft Study
Caption: General experimental workflow for an this compound in vivo xenograft study.
Experimental Protocols
Animal Models and Husbandry
-
Species: Immunodeficient mice (e.g., NOD SCID, SCID Beige, or Athymic Nude mice) are suitable for establishing xenografts. The choice of strain may depend on the tumor model (CDX or PDX). For instance, female NOD SCID mice have been used for NCI-H929 xenografts.
-
Age/Weight: Use mice aged 6-8 weeks at the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water available ad libitum.
-
Acclimatization: Allow at least one week for acclimatization before any experimental procedures.
-
Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Model Establishment
A. Cell Line-Derived Xenograft (CDX) Model (e.g., NCI-H929 Multiple Myeloma)
-
Cell Culture: Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
B. Patient-Derived Xenograft (PDX) Model (e.g., Synovial Sarcoma)
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tissue Preparation: Place the tumor tissue in a sterile transport medium on ice. In a laminar flow hood, wash the tissue with sterile PBS containing antibiotics. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Place a single tumor fragment into the pocket and close the incision with surgical clips or sutures.
This compound Formulation and Administration
-
Formulation: this compound is orally bioavailable. A suitable vehicle for oral administration in mice should be determined based on the compound's solubility and stability (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily or as stability data permits.
-
Administration: Administer this compound or vehicle control once daily (QD) via oral gavage.
-
Accurately weigh each mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the formulation.
-
Observe the animal for a few minutes post-administration to ensure no adverse effects.
-
Tumor Monitoring and Efficacy Evaluation
-
Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Endpoint Criteria: Euthanize mice when the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³), or if there is evidence of significant morbidity, such as >20% body weight loss, tumor ulceration, or impaired mobility.
Pharmacodynamic Analysis (Immunohistochemistry for BRD9)
-
Tissue Collection and Fixation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Paraffin Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on charged slides.
-
Immunohistochemistry (IHC) Staining:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by graded ethanol solutions, and finally in water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BRD9 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis: Analyze the slides under a microscope to assess the levels of BRD9 protein in the tumor tissues from different treatment groups.
References
Application Notes and Protocols for (S,R)-CFT8634 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634 is a potent and selective orally bioavailable bifunctional degradation activating compound (BiDAC™) that targets bromodomain-containing protein 9 (BRD9) for degradation.[1][2][3] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[2][3] This targeted protein degradation approach offers a powerful tool for studying the biological functions of BRD9 and exploring its therapeutic potential in cancers with dependency on the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, such as synovial sarcoma and SMARCB1-null tumors.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy in degrading BRD9 and its impact on cell viability and proliferation.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. This dual binding induces proximity between BRD9 and CRBN, facilitating the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in relevant cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | Synovial Sarcoma Cell Line | 2 nM | |
| DC50 | SMARCB1-deficient cells | 2.7 nM | |
| DC50 / Emax | Not Specified | 3 nM / 4% |
Experimental Protocols
BRD9 Degradation Assessment by Western Blot
This protocol details the steps to measure the degradation of BRD9 protein in cells treated with this compound.
Caption: Western Blot workflow for BRD9 degradation.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., synovial sarcoma, SMARCB1-null)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 1 nM to 1000 nM is recommended for initial dose-response experiments.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a specified duration. A treatment time of 2 to 24 hours is a good starting point for time-course experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Develop the blot using an ECL substrate and capture the image using a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the corresponding loading control band intensity.
Cell Viability Assay
This protocol is to determine the effect of this compound on cell viability, often to calculate an IC50 value.
Materials:
-
This compound
-
Appropriate cancer cell line
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure cells are in an exponential growth phase for the duration of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: After allowing the cells to adhere overnight, add the serially diluted this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours, or for a longer term of up to 14 days with media and compound replenishment every 3-4 days).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Long-Term Cell Proliferation Assay
This protocol is designed to assess the long-term effect of this compound on cell proliferation.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Multi-well plates (e.g., 12-well or 6-well)
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter.
Procedure:
-
Cell Seeding: Seed cells at a low density in multi-well plates.
-
Cell Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation and Maintenance: Incubate the cells for an extended period (e.g., 7-14 days). Replenish the medium and compound every 3-4 days.
-
Cell Counting: At various time points (e.g., day 0, 4, 7, 11, and 14), harvest the cells by trypsinization and count the viable cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the cell number against time for each treatment condition to generate growth curves. This will illustrate the effect of this compound on cell proliferation over time.
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The provided data is for reference and should be independently verified.
References
Application Note: Quantifying BRD9 Degradation Induced by CFT8634 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2][3] In certain cancers, such as synovial sarcoma and SMARCB1-null tumors, malignant cells exhibit a dependency on BRD9 for their proliferation and survival.[4][5] CFT8634 is a potent and selective orally bioavailable heterobifunctional molecule, known as a BiDAC™ (Bifunctional Degradation Activating Compound), that targets BRD9 for degradation. This molecule works via the PROTAC (Proteolysis Targeting Chimera) mechanism, offering a powerful therapeutic strategy to eliminate the target protein rather than just inhibiting it.
This document provides a detailed protocol for performing a Western blot to measure the dose-dependent degradation of BRD9 in cancer cell lines upon treatment with CFT8634.
Mechanism of Action
CFT8634 is designed to induce the selective degradation of BRD9 through the ubiquitin-proteasome system. One end of the molecule binds to the BRD9 protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BRD9. The ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.
Quantitative Data Summary
CFT8634 induces potent, rapid, and selective degradation of BRD9 in relevant cancer cell lines. The following table summarizes key quantitative metrics from preclinical studies.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (% Degradation) | Time Point |
| HSSYII | Synovial Sarcoma | ~2.7 | >95% | 4 hours |
| Yamato-SS | Synovial Sarcoma | ~3 | >95% | Not Specified |
| G-401 | Rhabdoid Tumor | ~5 | >95% | Not Specified |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed. Data is compiled from publicly available preclinical data for CFT8634.
Experimental Workflow
The overall workflow for the Western blot protocol involves several sequential stages, from cell culture and treatment to data analysis.
Detailed Protocol: Western Blot for BRD9 Degradation
This protocol details the steps to assess BRD9 protein levels in a synovial sarcoma cell line (e.g., HSSYII) following treatment with CFT8634.
1. Materials and Reagents
-
Cell Line: HSSYII (Synovial Sarcoma) or other relevant SMARCB1-perturbed cell line.
-
Compound: CFT8634 (prepare stock solution in DMSO, e.g., 10 mM).
-
Buffers and Reagents:
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with fresh protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-15% gradient).
-
PVDF membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BRD9 antibody.
-
Mouse anti-GAPDH or anti-β-actin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
2. Cell Culture and Treatment
-
Culture HSSYII cells according to standard protocols.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of CFT8634 in fresh culture medium. A suggested dose range to observe a full dose-response curve is 0.1 nM to 1000 nM (e.g., 0, 0.1, 1, 3, 10, 30, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of CFT8634.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours). A 4-hour time point is often sufficient to observe significant degradation.
3. Cell Lysis and Protein Quantification
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysates for 30 minutes at 4°C (e.g., on a rotator).
-
Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration for all samples with lysis buffer.
-
Prepare samples for loading by mixing 15-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the prepared samples into the wells of a Tris-Glycine SDS-PAGE gel, along with a protein ladder.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
5. Protein Transfer (Western Blotting)
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
Destain the membrane with TBST.
6. Immunoblotting and Detection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD9) diluted in Blocking Buffer overnight at 4°C. Optimal antibody dilution should be determined empirically.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) by repeating steps 2-7 with the appropriate primary and secondary antibodies.
7. Data Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the band intensity for BRD9 and the loading control in each lane.
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD9 remaining relative to the vehicle (DMSO) control for each CFT8634 concentration.
-
% BRD9 Remaining = (Normalized BRD9 signal / Normalized Vehicle Signal) x 100
-
-
Plot the percentage of remaining BRD9 against the log of the CFT8634 concentration to generate a dose-response curve and calculate the DC50 value.
References
Application Notes and Protocols for Long-Term Proliferation Assays with (S,R)-CFT8634
(S,R)-CFT8634 is a potent and selective orally bioavailable degrader of the protein BRD9. As a heterobifunctional molecule, it induces the degradation of BRD9 through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This mechanism makes it a promising therapeutic agent for cancers dependent on BRD9, such as synovial sarcoma and SMARCB1-deficient solid tumors.[1]
These application notes provide detailed protocols for assessing the long-term anti-proliferative effects of this compound on cancer cell lines. The provided methodologies are essential for researchers, scientists, and drug development professionals working to evaluate the efficacy of BRD9 degraders.
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). One end of the molecule binds to the target protein, BRD9, while the other end recruits the E3 ubiquitin ligase, CRBN. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells.[1]
References
Application Notes and Protocols for (S,R)-CFT8634 in NCI-H929 Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional protein degrader designed to target Bromodomain-containing protein 9 (BRD9).[1][2] BRD9 is a key component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex and has emerged as a significant therapeutic target in multiple myeloma.[3][4][5] High expression of BRD9 is correlated with a poor prognosis in this malignancy. CFT8634 acts as a "BiDAC™ degrader," bringing BRD9 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This degradation disrupts essential cellular processes in myeloma cells, including ribosome biogenesis and MYC signaling, ultimately inhibiting cell growth and survival.
The NCI-H929 cell line, derived from a human multiple myeloma patient, is a widely utilized preclinical model for studying the biology of this disease and for evaluating novel therapeutic agents. These cells are particularly relevant for studying CFT8634 due to their dependency on pathways regulated by BRD9. This document provides detailed application notes and protocols for the use of this compound in NCI-H929 cells, based on available preclinical data.
Mechanism of Action of this compound
This compound operates through the principles of targeted protein degradation. As a heterobifunctional molecule, it possesses two key binding moieties: one that specifically binds to BRD9 and another that recruits the E3 ubiquitin ligase, cereblon. This dual binding induces the formation of a ternary complex between BRD9, CFT8634, and cereblon. The formation of this complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD9. Poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. The degradation of BRD9 leads to the downregulation of its downstream targets, including genes involved in ribosome biogenesis and the proto-oncogene MYC, thereby exerting its anti-myeloma effects.
Caption: Mechanism of action of this compound leading to BRD9 degradation and downstream anti-myeloma effects.
Data Presentation
In Vitro and In Vivo Activity of this compound in NCI-H929 Cells
| Parameter | Value/Observation | Cell Line | Reference |
| In Vitro Activity | |||
| Anti-proliferative Activity | CFT8634 demonstrates anti-proliferative activity. | NCI-H929 | |
| In Vivo Activity (NCI-H929 Xenograft Model) | |||
| BRD9 Degradation | Deep and durable BRD9 degradation observed. | NCI-H929 | |
| Tumor Growth Inhibition | Significant, dose-dependent inhibition of tumor growth. | NCI-H929 | |
| Effective Doses | 3 mg/kg, 10 mg/kg, 15 mg/kg, 30 mg/kg (orally, once daily). | NCI-H929 |
Synergistic Activity with Standard-of-Care Agents in NCI-H929 Xenograft Model
| Combination | Observation | Cell Line | Reference |
| CFT8634 + Pomalidomide | Synergistic anti-tumor activity. Renders pomalidomide-unresponsive tumors sensitive to treatment. | NCI-H929 | |
| CFT8634 + Dexamethasone | Synergistic anti-tumor activity. | RPMI-8226 (another MM cell line, synergy also observed with dexamethasone in general) | |
| Mechanism of Synergy | |||
| Target Degradation | CFT8634 and pomalidomide do not interfere with each other's ability to degrade their respective targets (BRD9 and IKZF1/3). | NCI-H929 |
Experimental Protocols
NCI-H929 Cell Culture
-
Cell Line: NCI-H929 (ATCC® CRL-9068™ or equivalent).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. Some protocols may also include standard antibiotics like penicillin-streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Maintain cell concentrations between 2 x 10^5 and 1 x 10^6 viable cells/mL.
-
Subculturing: Centrifuge the cell suspension and resuspend the cell pellet in fresh medium to the desired density.
In Vitro Proliferation Assay
-
Cell Seeding: Seed NCI-H929 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of CFT8634 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Caption: A streamlined workflow for assessing the in vitro anti-proliferative effects of this compound.
Western Blot for BRD9 Degradation
-
Cell Treatment: Seed NCI-H929 cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD SCID or CB17 SCID).
-
Cell Implantation: Subcutaneously inject NCI-H929 cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer CFT8634 daily at the desired doses (e.g., 3, 10, 15, 30 mg/kg). For combination studies, co-administer with pomalidomide (e.g., 3 mg/kg) or dexamethasone. Include vehicle control groups.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess BRD9 degradation by Western blot or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound is a promising therapeutic agent for multiple myeloma that effectively targets BRD9 for degradation. In the NCI-H929 multiple myeloma cell line, CFT8634 demonstrates potent anti-proliferative activity and in vivo efficacy, both as a single agent and in combination with standard-of-care drugs like pomalidomide. The protocols outlined in this document provide a framework for researchers to further investigate the preclinical activity and mechanism of action of this compound in this and other relevant models of multiple myeloma.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S,R)-CFT8634 in Synovial Sarcoma Patient-Derived Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S,R)-CFT8634, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), in preclinical studies involving synovial sarcoma patient-derived xenografts (PDX).
Introduction
Synovial sarcoma is an aggressive soft tissue sarcoma characterized by a chromosomal translocation that results in the SS18-SSX fusion oncogene.[1] This fusion protein leads to a dependency on the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), making BRD9, a key component of this complex, a therapeutic target.[2][3][4] this compound is an orally bioavailable Bifunctional Degradation Activating Compound (BiDAC™) that selectively targets BRD9 for proteasomal degradation.[5] Preclinical studies in synovial sarcoma PDX models have demonstrated significant anti-tumor activity, supporting its clinical development.
Mechanism of Action of this compound in Synovial Sarcoma
This compound functions as a molecular glue, inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN). This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the oncogenic ncBAF complex, leading to the downregulation of key oncogenic transcriptional programs, inhibition of tumor cell growth, and induction of apoptosis in synovial sarcoma cells.
References
- 1. Emerging targeted and cellular therapies in the treatment of advanced and metastatic synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foghorntx.com [foghorntx.com]
- 4. CTOS 2023 [ctos2023.eventscribe.net]
- 5. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
Application Notes and Protocols for Ternary Complex Formation Assay of (S,R)-CFT8634
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634 is a potent and selective orally bioavailable heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain-containing protein 9 (BRD9) for degradation.[1][2] Developed by C4 Therapeutics, this compound operates by inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][3][4] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of SMARCB1-perturbed cancers, such as synovial sarcoma and SMARCB1-null tumors, where BRD9 is a known dependency.
These application notes provide a detailed overview and experimental protocols for characterizing the formation of the BRD9-(S,R)-CFT8634-CRBN ternary complex, a critical step in the mechanism of action of this degrader. The following sections include quantitative data on the degradation activity of this compound, detailed protocols for common biophysical assays used to study ternary complex formation, and visualizations to illustrate the underlying principles and workflows.
Data Presentation
The efficacy of a PROTAC is intimately linked to its ability to form a stable and productive ternary complex. While specific biophysical constants such as binary binding affinities (Kd) and the cooperativity (α) of the this compound-induced ternary complex are not publicly available, the cellular potency of BRD9 degradation has been reported.
| Parameter | Cell Line | Value | Reference |
| DC50 (Half-maximal Degradation Concentration) | Synovial Sarcoma Cell Line | 2.7 nM | |
| DC50 | BRD9-HiBiT Reporter Cell Line | 2.7 nM | |
| Emax (Maximum Degradation) | BRD9-HiBiT Reporter Cell Line | >95% (5% residual protein) |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD9. This process is initiated by the formation of a ternary complex, which brings BRD9 into proximity with the CRBN E3 ligase, leading to the ubiquitination of BRD9 and its subsequent recognition and degradation by the 26S proteasome.
Experimental Protocols
The formation of the ternary complex can be assessed using various biophysical techniques. Below are detailed protocols for Time-Resolved Fluorescence Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Surface Plasmon Resonance (SPR), which are commonly employed for this purpose. These protocols are based on established methods for similar BRD-targeting, CRBN-recruiting PROTACs and can be adapted for this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay suitable for high-throughput screening and detailed mechanistic studies of ternary complex formation. The assay measures the proximity of a donor fluorophore-labeled BRD9 and an acceptor fluorophore-labeled CRBN, which is induced by the PROTAC.
Experimental Workflow:
Materials:
-
Recombinant Proteins:
-
His-tagged BRD9 (or a specific bromodomain)
-
GST-tagged CRBN/DDB1 complex
-
-
Antibodies/Labeling Reagents:
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
d2-conjugated anti-GST antibody (Acceptor)
-
-
This compound: Serially diluted in DMSO and then in assay buffer.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Assay Plate: Low-volume 384-well white plate.
-
TR-FRET Plate Reader: Equipped with a laser for excitation at ~337 nm and filters for emission at ~620 nm (donor) and ~665 nm (acceptor).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution in assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the His-BRD9, GST-CRBN/DDB1, Tb-anti-His antibody, and d2-anti-GST antibody to their final working concentrations in assay buffer. Optimal concentrations should be determined empirically, but a starting point could be 5-20 nM for the proteins and 1-2 nM for the antibodies.
-
-
Assay Setup:
-
Add 5 µL of the this compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the His-BRD9 and Tb-anti-His antibody mixture.
-
Add 5 µL of the GST-CRBN/DDB1 and d2-anti-GST antibody mixture.
-
The final volume in each well will be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at 620 nm (donor) and 665 nm (acceptor) with a time delay of 60-100 µs after excitation.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".
-
AlphaLISA Assay
AlphaLISA is another proximity-based immunoassay that is highly sensitive and well-suited for studying ternary complex formation. It utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity by the ternary complex.
Experimental Workflow:
Materials:
-
Recombinant Proteins:
-
Biotinylated BRD9
-
GST-tagged CRBN/DDB1 complex
-
-
AlphaLISA Beads:
-
Streptavidin-coated Donor beads
-
Anti-GST-conjugated Acceptor beads
-
-
This compound: Serially diluted in DMSO and then in assay buffer.
-
Assay Buffer: AlphaLISA Immunoassay Buffer (PerkinElmer).
-
Assay Plate: 384-well ProxiPlate (PerkinElmer).
-
AlphaLISA-compatible Plate Reader.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer, maintaining a constant low percentage of DMSO.
-
Dilute biotinylated BRD9 and GST-CRBN/DDB1 to their final concentrations in assay buffer. Optimal concentrations are typically in the low nanomolar range and should be determined by cross-titration.
-
-
Assay Setup:
-
Add 5 µL of the this compound dilution to the wells of the ProxiPlate.
-
Add 5 µL of the biotinylated BRD9 and GST-CRBN/DDB1 mixture.
-
-
Incubation 1:
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
-
Addition of Beads:
-
Prepare a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads in assay buffer. Add 10 µL of this mixture to each well. Work in subdued light conditions.
-
-
Incubation 2:
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal (in arbitrary units) against the logarithm of the this compound concentration to generate the characteristic bell-shaped curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex. This method can be used to determine binding affinities (Kd), association rates (ka), and dissociation rates (kd).
Experimental Workflow:
Materials:
-
Recombinant Proteins:
-
BRD9
-
CRBN/DDB1 complex
-
-
This compound: Diluted in running buffer.
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: CM5 sensor chip.
-
Amine Coupling Kit: EDC, NHS, and ethanolamine.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Protocol:
-
Immobilization of CRBN:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the CRBN/DDB1 complex (at ~20-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Binding Analysis (CFT8634 to CRBN):
-
Inject a series of concentrations of this compound over the CRBN-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of BRD9 and varying concentrations of this compound in running buffer.
-
Inject these solutions over the CRBN-immobilized surface.
-
Monitor the association and dissociation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram.
-
Fit the binding data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary interactions, and steady-state affinity models for ternary interactions) to determine Kd, ka, and kd.
-
The cooperativity (α) can be calculated as the ratio of the binary Kd of the PROTAC for one protein to the ternary Kd of the PROTAC for the same protein in the presence of the other protein.
-
Conclusion
The characterization of the BRD9-(S,R)-CFT8634-CRBN ternary complex is fundamental to understanding the mechanism of action of this potent BRD9 degrader. The assays described in these application notes provide robust and quantitative methods to assess the formation and stability of this key intermediate. While TR-FRET and AlphaLISA are well-suited for determining the potency of ternary complex formation in a high-throughput manner, SPR offers invaluable detailed kinetic and affinity data. The application of these techniques will undoubtedly facilitate the further development and optimization of this compound and other novel PROTAC degraders.
References
Application Notes and Protocols for In Vitro Ubiquitination Assay with (S,R)-CFT8634
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634 is a potent and selective orally bioavailable heterobifunctional degrader targeting bromodomain-containing protein 9 (BRD9) for proteasomal degradation.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), CFT8634 functions by inducing the formation of a ternary complex between BRD9 and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This proximity-induced event leads to the polyubiquitination of BRD9, marking it for subsequent degradation by the proteasome. The degradation of BRD9 has shown therapeutic potential in cancers with perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and SMARCB1-null tumors.
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of this compound. This assay is crucial for understanding the biochemical mechanism of action, determining the efficiency of BRD9 ubiquitination, and evaluating the potency and selectivity of the degrader molecule.
Mechanism of Action of this compound
This compound is comprised of a ligand that binds to BRD9 and another ligand that binds to CRBN, connected by a chemical linker. The formation of the BRD9-CFT8634-CRBN ternary complex brings the E3 ligase machinery in close proximity to BRD9. This enables the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of BRD9, a process that is repeated to form a polyubiquitin chain. This polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from in vitro and cell-based assays.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| DC50 | 2 nM | Synovial Sarcoma Cell Line | |
| DC50 | 2.7 nM | HSSYII (Synovial Sarcoma) | |
| Binding Affinity (BRD9) | Data not publicly available | Biochemical Assay | - |
| Binding Affinity (CRBN) | Data not publicly available | Biochemical Assay | - |
| In Vitro Ubiquitination (EC50) | Data not publicly available | Biochemical Assay | - |
Note: While specific EC50 values for in vitro ubiquitination are not publicly available, they are expected to be in the low nanomolar range, consistent with the cellular degradation data.
Experimental Protocols
Reagents and Materials
-
Recombinant Proteins:
-
Human E1 Ubiquitin Activating Enzyme (UBE1)
-
Human E2 Ubiquitin Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Human CRBN/DDB1 complex
-
Human full-length BRD9 protein
-
Human Ubiquitin
-
-
This compound: Stock solution in DMSO
-
ATP: 100 mM stock solution
-
Ubiquitination Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
SDS-PAGE Sample Buffer (4x)
-
Antibodies:
-
Anti-BRD9 antibody
-
Anti-Ubiquitin (P4D1) antibody
-
HRP-conjugated secondary antibody
-
-
Western Blotting Reagents and Equipment
Experimental Workflow
Detailed Protocol for In Vitro Ubiquitination Assay
This protocol is for a standard 25 µL reaction. Reactions should be prepared on ice.
-
Prepare the Ubiquitination Reaction Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the following components per reaction. It is recommended to prepare enough master mix for the number of reactions plus 10% extra to account for pipetting errors.
-
| Component | Stock Concentration | Volume per 25 µL Reaction | Final Concentration |
| 10x Ubiquitination Buffer | 10x | 2.5 µL | 1x |
| ATP | 100 mM | 0.5 µL | 2 mM |
| E1 (UBE1) | 10 µM | 0.25 µL | 100 nM |
| E2 (UBE2D2) | 50 µM | 0.25 µL | 500 nM |
| CRBN/DDB1 | 5 µM | 0.5 µL | 100 nM |
| BRD9 | 5 µM | 0.5 µL | 100 nM |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 2.0 µL | ~94 µM |
| Nuclease-free Water | - | To 24 µL | - |
-
Aliquot the Master Mix:
-
Aliquot 24 µL of the master mix into pre-chilled microcentrifuge tubes for each reaction.
-
-
Add this compound or Vehicle Control:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilution or DMSO (for the negative control) to the respective tubes. The final DMSO concentration should not exceed 1%.
-
-
Initiate the Reaction and Incubate:
-
Mix the contents of each tube gently by flicking.
-
Incubate the reactions at 37°C for 60-120 minutes. The optimal incubation time may need to be determined empirically.
-
-
Stop the Reaction:
-
Stop the reaction by adding 8.3 µL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Western Blot Analysis
-
SDS-PAGE:
-
Load 15-20 µL of each reaction onto a 4-12% Bis-Tris or Tris-Glycine SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. This will allow for the visualization of a ladder of higher molecular weight species corresponding to ubiquitinated BRD9.
-
Alternatively, a primary antibody against ubiquitin can be used to detect all ubiquitinated proteins in the reaction.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Expected Results
A successful in vitro ubiquitination assay will show a dose-dependent increase in higher molecular weight BRD9 species in the presence of this compound. This appears as a "smear" or a ladder of bands above the unmodified BRD9 band on the Western blot. The negative control (DMSO) should show little to no ubiquitinated BRD9.
Troubleshooting
-
No ubiquitination observed:
-
Verify the activity of all recombinant enzymes (E1, E2, E3).
-
Ensure ATP is fresh and at the correct concentration.
-
Optimize the incubation time and temperature.
-
Confirm the integrity of the BRD9 protein.
-
-
High background ubiquitination in the negative control:
-
This may indicate auto-ubiquitination of the E3 ligase or non-specific ubiquitination. Reduce the concentration of E1, E2, or E3 ligase.
-
Ensure all reagents are of high purity.
-
-
Weak signal:
-
Increase the amount of protein loaded on the gel.
-
Optimize antibody concentrations and incubation times.
-
Use a more sensitive ECL substrate.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro ubiquitination assay with this compound. By following these protocols, researchers can effectively characterize the biochemical activity of this and other PROTAC molecules, providing valuable insights for drug discovery and development in the field of targeted protein degradation.
References
Application Notes and Protocols for Preparing (S,R)-CFT8634 Stock Solutions in DMSO
Introduction
(S,R)-CFT8634 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade Bromodomain-containing protein 9 (BRD9).[1][2] As a heterobifunctional molecule, it links a BRD9-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD9.[2][3][4] This mechanism of action makes this compound a valuable tool for studying the roles of BRD9 in cellular processes and its potential as a therapeutic target in diseases such as synovial sarcoma and other SMARCB1-deficient cancers.
Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream cellular and biochemical assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for organic molecules. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions in DMSO.
Mechanism of Action of this compound
This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to BRD9, while the other end recruits the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome. This event leads to the inhibition of cellular pathways dependent on BRD9.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and storage recommendations for this compound.
| Property | Value | Notes |
| Molecular Weight | 710.79 g/mol | Use the batch-specific molecular weight from the Certificate of Analysis for precise calculations. |
| CAS Number | 2704617-96-7 | This identifier is for the racemate CFT8634. |
| Appearance | Solid powder | |
| Solubility in DMSO | 100 mg/mL (approx. 140.7 mM) | Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic. Ultrasonic treatment may be required. |
| Storage (Solid) | -20°C for up to 3 years | Store protected from light and moisture. |
| Storage (DMSO Stock) | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Before use, allow vials to equilibrate to room temperature. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro experiments.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or light-protected microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 710.79 g/mol x (1 g / 1000 mg) x (1 L / 1000 mL) = 7.11 mg
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, light-protected microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 7.11 mg) of the this compound powder and transfer it into the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 7.11 mg) to the tube containing the powder.
-
Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but check for compound temperature sensitivity.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
References
Application Notes and Protocols for (S,R)-CFT8634 Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-CFT8634 is a potent and selective orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the bromodomain-containing protein 9 (BRD9). As a heterobifunctional molecule, this compound recruits BRD9 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][2][3] This mechanism of action makes it a promising therapeutic candidate for cancers dependent on BRD9, such as synovial sarcoma and SMARCB1-null tumors.[1][4] Preclinical studies in mouse models have demonstrated the oral bioavailability and anti-tumor efficacy of CFT8634, highlighting the importance of a consistent and effective formulation for oral administration.
These application notes provide a detailed protocol for the preparation and administration of this compound via oral gavage in mice, a standard method for preclinical in vivo efficacy and pharmacokinetic studies.
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro and In Vivo Potency of CFT8634
| Parameter | Cell Line/Model | Value | Reference |
| BRD9 Degradation DC₅₀ | Synovial Sarcoma Cell Line | 2 nM | |
| BRD9 DC₅₀/Emax | Not Specified | 3 nM / 4% | |
| Oral Bioavailability (Mouse) | Mouse | 74% | |
| Oral Bioavailability (Rat) | Rat | 83% | |
| Clearance (Mouse) | Mouse | 6 mL/min/kg | |
| Clearance (Rat) | Rat | 22 mL/min/kg |
Table 2: Preclinical Efficacy of CFT8634 in Mouse Xenograft Models
| Mouse Model | Treatment | Dosing Schedule | Outcome | Reference |
| RPMI-8226 Multiple Myeloma Xenograft | CFT8634 (3 mg/kg or 10 mg/kg) | Once daily (QD), oral | Dose-dependent tumor growth inhibition. The combination with dexamethasone led to tumor regression in 5/8 mice. | |
| NCI-H929 Multiple Myeloma Xenograft | CFT8634 (3 mg/kg or 10 mg/kg) | Once daily (QD), oral | Synergistic tumor growth inhibition when combined with pomalidomide. | |
| PDX SA13412 (Synovial Sarcoma) | CFT8634 | Daily oral dosing for 89 days | Durable tumor regression with no regrowth observed after a 51-day observation period. | |
| PDX 310 (Synovial Sarcoma) | CFT8634 | Not Specified | Robust efficacy response. | |
| KiJK (Anaplastic Large Cell Lymphoma) | CFT7455 (a similar C4 Therapeutics PROTAC) (100 µg/kg/day) | Daily, oral | Durable tumor regression. | |
| TMD8 (Diffuse Large B-cell Lymphoma) | CFT7455 (100 µg/kg) | Daily, oral | Tumor regression. | |
| REC1 (Mantle Cell Lymphoma) | CFT7455 (≥ 10 µg/kg) | Daily, oral | Tumor regression. |
Experimental Protocols
Formulation Preparation for Oral Gavage
Due to the hydrophobic nature of many PROTACs, a suspension-based vehicle is recommended to ensure uniform delivery. The following protocol is a standard and effective method for formulating this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Polysorbate 80 (Tween® 80) (0.1% v/v)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Pipettes
Protocol:
-
Prepare the Vehicle:
-
In a sterile glass vial, add the required volume of sterile water.
-
While stirring, slowly add 0.5% (w/v) of methylcellulose to the water. Continue stirring until the methylcellulose is fully dissolved. This may take some time and gentle heating can be applied if necessary, but ensure the solution cools to room temperature before adding other components.
-
Add 0.1% (v/v) of Polysorbate 80 (Tween® 80) to the methylcellulose solution.
-
Mix thoroughly until a clear and homogeneous vehicle solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps in the uniform dispersion of the compound.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 15-30 minutes to ensure a uniform and stable suspension.
-
-
Storage:
-
Store the prepared formulation at 2-8°C.
-
It is recommended to prepare the formulation fresh on the day of dosing. If stored, ensure to vortex the suspension thoroughly before each administration to guarantee homogeneity.
-
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Dose Calculation:
-
Calculate the volume of the this compound suspension to be administered to each mouse using the following formula:
-
Dose Volume (mL) = (Desired Dose (mg/kg) * Mouse Weight (kg)) / Concentration of Formulation (mg/mL)
-
-
-
Administration:
-
Gently restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.
-
Introduce the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the calculated volume of the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing, for a few minutes after administration.
-
Mandatory Visualization
Caption: Mechanism of this compound-mediated BRD9 degradation.
Caption: Workflow for in vivo studies using oral gavage.
References
Application Notes and Protocols: Measuring (S,R)-CFT8634 Mediated Degradation of BRD9 using the HiBiT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins. (S,R)-CFT8634 is a potent and selective orally bioavailable PROTAC that induces the degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF chromatin remodeling complex.[1][2][3] BRD9 is a therapeutic target in certain cancers, such as synovial sarcoma and SMARCB1-deficient tumors.[1][3]
The HiBiT Protein Tagging System is a highly sensitive and quantitative bioluminescent assay ideal for measuring the kinetics and potency of PROTAC-mediated protein degradation. This system utilizes an 11-amino acid peptide tag (HiBiT) that can be knocked into the endogenous locus of a target protein using CRISPR/Cas9 gene editing. The HiBiT tag has a high affinity for the LgBiT protein, and their complementation reconstitutes a functional NanoLuc® luciferase enzyme. The resulting luminescent signal is directly proportional to the abundance of the HiBiT-tagged protein, allowing for precise quantification of protein degradation.
These application notes provide detailed protocols for utilizing the HiBiT assay to measure this compound-mediated degradation of BRD9 in both endpoint lytic and live-cell kinetic formats.
Signaling Pathway of this compound Mediated BRD9 Degradation
This compound functions by hijacking the Cullin-RING E3 ubiquitin ligase machinery. The molecule simultaneously binds to BRD9 and the E3 ligase substrate receptor Cereblon (CRBN), forming a ternary complex. This proximity induces the poly-ubiquitination of BRD9 by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, leading to the selective clearance of BRD9 from the cell.
References
Troubleshooting & Optimization
(S,R)-CFT8634 hook effect in dose-response curves
Welcome to the technical support center for (S,R)-CFT8634. This resource is designed for researchers, scientists, and drug development professionals utilizing this selective BRD9 degrader. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a particular focus on the "hook effect" observed in dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective heterobifunctional protein degrader, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to target Bromodomain-containing protein 9 (BRD9) for degradation. Its mechanism of action involves simultaneously binding to BRD9 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This leads to the inhibition of growth in cancer cells that are dependent on BRD9 for survival.
Q2: What is the "hook effect" and why is it observed with this compound?
A2: The hook effect is a phenomenon observed in dose-response experiments with PROTACs like this compound, where at high concentrations, the degradation of the target protein paradoxically decreases.[1] This results in a bell-shaped or "hooked" dose-response curve. The underlying cause is the formation of unproductive binary complexes at excessive concentrations.[1] At very high concentrations, this compound is more likely to form separate binary complexes with either BRD9 or CRBN, which are unable to form the productive ternary complex required for ubiquitination and degradation.
Q3: At what concentration range should I expect to see the hook effect with this compound?
A3: The exact concentration at which the hook effect becomes apparent can vary depending on the cell line and experimental conditions. However, for BRD9 degraders, a noticeable decrease in degradation can be observed at concentrations above 100 nM.[2][3] It is crucial to perform a broad dose-response experiment, for instance from 0.1 nM to 10 µM, to identify the optimal degradation window and the onset of the hook effect.[1]
Q4: How can I confirm that the observed degradation of BRD9 is proteasome-dependent?
A4: To confirm that this compound is inducing proteasome-mediated degradation, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should prevent the degradation of BRD9, resulting in restored BRD9 protein levels compared to cells treated with this compound alone.
Troubleshooting Guide
Problem: My dose-response curve for this compound shows a bell shape, with decreased BRD9 degradation at higher concentrations.
Likely Cause: You are observing the "hook effect."
Solutions & Experimental Protocols:
Confirm and Characterize the Hook Effect with a Broad Dose-Response Analysis
To mitigate the hook effect, it is essential to perform a detailed dose-response experiment to identify the optimal concentration range for BRD9 degradation.
Data Presentation: Hypothetical Dose-Response Data for this compound
| This compound Concentration (nM) | % BRD9 Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 40% |
| 3 | 15% |
| 10 | 5% |
| 30 | 8% |
| 100 | 25% |
| 300 | 50% |
| 1000 | 75% |
| 3000 | 90% |
| 10000 | 95% |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
This protocol outlines the steps to quantify the degradation of BRD9 in response to treatment with this compound.
Materials:
-
Synovial sarcoma cell line (e.g., Yamato-SS)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BRD9, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate synovial sarcoma cells in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A recommended range is from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 band intensity to the corresponding loading control.
-
Express the normalized BRD9 levels as a percentage of the vehicle-treated control.
-
This assay confirms the formation of the BRD9-(S,R)-CFT8634-CRBN ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids: BRD9-NanoLuc® fusion, HaloTag®-CRBN fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Microplate reader equipped for luminescence and BRET detection
Procedure:
-
Transfection: Co-transfect HEK293 cells with the BRD9-NanoLuc® and HaloTag®-CRBN plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of this compound.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a microplate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
This protocol provides an alternative method to confirm the formation of the ternary complex.
Materials:
-
Treated cell lysates (from Protocol 1)
-
Anti-BRD9 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BRD9 antibody.
-
Add protein A/G magnetic beads to pull down the BRD9 and any interacting proteins.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD9 and CRBN. The presence of CRBN in the BRD9 immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for the hook effect.
References
Off-target effects of pomalidomide-based PROTACs like CFT8634
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pomalidomide-based PROTACs, with a specific focus on the BRD9-degrader CFT8634.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs like CFT8634?
A1: The primary off-target effects of pomalidomide-based PROTACs stem from the pomalidomide moiety recruiting the E3 ligase Cereblon (CRBN). This can lead to the unintended degradation of two main classes of proteins:
-
Endogenous Neosubstrates: Pomalidomide can act as a "molecular glue," inducing the degradation of proteins that are not the intended target of the PROTAC. Well-characterized neosubstrates of Cereblon include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and Casein Kinase 1α (CK1α).[1][2][3][4][5]
-
Zinc Finger (ZF) Proteins: The phthalimide ring of pomalidomide can independently recruit a variety of C2H2 zinc finger transcription factors for degradation. This is a significant consideration for off-target activity.
Q2: How selective is CFT8634 for its target, BRD9?
A2: CFT8634 is a potent and selective degrader of BRD9. Preclinical data indicates high selectivity for BRD9 over other bromodomain-containing proteins such as BRD4 and BRD7. However, as a pomalidomide-based PROTAC, it is crucial to experimentally assess the degradation of known pomalidomide neosubstrates in your specific cellular context.
Q3: I am observing a decrease in target degradation at high concentrations of my PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs. It occurs at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC-target and PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation efficiency.
Q4: How can I confirm that the observed degradation is dependent on the proteasome?
A4: To confirm that the degradation of your target protein is mediated by the proteasome, you can co-treat your cells with the PROTAC and a proteasome inhibitor, such as MG132 or bortezomib. If the degradation is proteasome-dependent, the addition of the inhibitor should "rescue" the target protein from degradation, leading to its accumulation compared to treatment with the PROTAC alone.
Troubleshooting Guides
Problem 1: Inconsistent or No Target Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide concentration range (e.g., picomolar to micromolar) to determine the optimal concentration for maximal degradation (Dmax) and the DC50 value. Be mindful of the potential "hook effect" at high concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal target degradation. |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN) in your cell line using Western blotting or qPCR. Different cell lines can have varying levels of E3 ligases, which can impact PROTAC efficacy. |
| Poor Cell Permeability | If using a novel PROTAC, its physicochemical properties may limit its ability to cross the cell membrane. Consider using a cell permeability assay (e.g., PAMPA) to assess this. |
| Compound Instability | Ensure the PROTAC is fully dissolved and prepare fresh solutions for each experiment. Assess the stability of the PROTAC in your cell culture medium over the experimental time course using methods like LC-MS. |
Problem 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Degradation of Pomalidomide Neosubstrates | Perform a Western blot to assess the levels of known pomalidomide neosubstrates, such as IKZF1 and IKZF3. |
| Widespread Off-Target Degradation | Conduct a global proteomics analysis (e.g., using mass spectrometry) to identify all proteins that are downregulated upon PROTAC treatment. Shorter treatment times (< 6 hours) are recommended to distinguish direct from indirect effects. |
| Non-Specific Toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of the PROTAC. High toxicity at concentrations required for target degradation may indicate significant off-target effects. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Degradation Profile of CFT8634 and Pomalidomide-Based PROTACs
| Compound | Target Protein | Off-Target Protein | Cell Line | DC50 | Dmax | Reference |
| CFT8634 | BRD9 | - | Synovial Sarcoma Cell Line | 2 nM | >90% | |
| CFT8634 | BRD9 | BRD4 | - | >10 µM | 25% | |
| Pomalidomide | - | IKZF1 | RPMI 8226 | ~10 nM | ~80% | |
| Pomalidomide | - | IKZF3 | RPMI 8226 | ~5 nM | ~90% | |
| TL 12-186 (Pomalidomide-based) | Kinases | IKZF1 | RPMI 8226 | 0.96 nM | 88.47% | |
| TL 12-186 (Pomalidomide-based) | Kinases | IKZF3 | RPMI 8226 | 0.28 nM | 98.83% |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.
Experimental Protocols
Western Blot for Target and Off-Target Protein Degradation
This protocol is used to quantify the levels of specific proteins following PROTAC treatment.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for the desired incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies specific for your target protein, a known off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target and off-target protein levels to the loading control. Express protein levels as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase (CRBN).
-
Complex Pull-Down: Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and any associated subunits.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that the PROTAC binds to its intended target within the cellular environment.
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Visualizations
Caption: Mechanism of action for CFT8634.
Caption: Workflow for off-target protein identification.
Caption: Troubleshooting decision tree for poor degradation.
References
- 1. pelagobio.com [pelagobio.com]
- 2. Aromatase is a novel neosubstrate of cereblon responsible for immunomodulatory drug–induced thrombocytopenia [ouci.dntb.gov.ua]
- 3. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
Minimizing zinc-finger protein degradation with (S,R)-CFT8634
Welcome to the technical support center for (S,R)-CFT8634. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CFT8634, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
A Note on the Target of this compound: It is a common point of inquiry whether CFT8634 targets zinc-finger proteins. Please be advised that this compound is a highly selective degrader of BRD9 , which is a bromodomain-containing protein, not a zinc-finger protein. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] This guide will focus on the established mechanism and application of CFT8634 in mediating BRD9 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is an orally bioavailable, heterobifunctional molecule, also known as a Bifunctional Degradation Activating Compound (BiDAC™) or Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to selectively induce the degradation of the Bromodomain-containing protein 9 (BRD9).[3]
Q2: What is the mechanism of action of CFT8634?
CFT8634 works by inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase, Cereblon (CRBN).[3] One end of CFT8634 binds to BRD9, and the other end binds to CRBN. This proximity leads to the ubiquitination of BRD9, flagging it for destruction by the cell's natural protein disposal system, the proteasome.
Q3: In which research areas is CFT8634 primarily used?
CFT8634 is primarily used in cancer research, specifically for studying tumors with a synthetic lethal dependency on BRD9. This includes certain SMARCB1-perturbed cancers like synovial sarcoma and SMARCB1-null solid tumors (e.g., malignant rhabdoid tumors). Recent research has also explored its potential in multiple myeloma models.
Q4: How selective is CFT8634?
CFT8634 is highly selective for BRD9. Preclinical data shows potent degradation of BRD9 with a half-maximal degradation concentration (DC50) in the low nanomolar range, while exhibiting minimal degradation of other bromodomain proteins like BRD4 and BRD7 even at high concentrations.
Q5: Does CFT8634 degrade zinc-finger proteins?
No, the established and highly selective target of CFT8634 is the bromodomain-containing protein BRD9. Its mechanism of action is specific to bringing BRD9 into proximity with the CRBN E3 ligase for degradation. There is no current evidence to suggest it directly targets zinc-finger proteins for degradation.
Q6: What was the outcome of the clinical trials for CFT8634?
While CFT8634 demonstrated a manageable safety profile and robust BRD9 degradation in a Phase 1/2 clinical trial (NCT05355753), it did not show sufficient single-agent efficacy in heavily pre-treated patients with synovial sarcoma and SMARCB1-null tumors. Consequently, C4 Therapeutics discontinued the program. Despite this, CFT8634 remains a valuable and potent tool for preclinical research into BRD9 biology.
Troubleshooting Guide
Q: I am not observing sufficient degradation of BRD9. What are the potential issues?
A: Several factors could contribute to suboptimal degradation:
-
Concentration: Ensure you are using an appropriate concentration range. The reported DC50 is ~2-3 nM in sensitive cell lines. A dose-response experiment (e.g., 0.1 nM to 1 µM) is recommended to determine the optimal concentration for your specific cell model.
-
Incubation Time: Degradation of BRD9 by CFT8634 is rapid and can be observed in as little as 2 hours. However, the optimal time may vary between cell lines. Consider a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the ideal endpoint.
-
Cell Line Suitability: Confirm that your cell model expresses BRD9 and CRBN. Also, verify if the cells have the SMARCB1-perturbation that leads to BRD9 dependency.
-
Compound Integrity: Ensure the compound has been stored correctly (-80°C for long-term storage) and that the stock solution is fresh. Repeated freeze-thaw cycles should be avoided.
Q: My experimental results are highly variable. What are the common causes?
A: Variability can arise from:
-
Compound Solubility: CFT8634 is a large molecule with poor aqueous solubility. Ensure it is fully dissolved in your stock solution (typically DMSO) and is not precipitating when diluted into aqueous cell culture media.
-
Inconsistent Cell Conditions: Maintain consistent cell density, passage number, and growth conditions across experiments.
-
Assay Performance: Ensure consistent loading for Western blots and proper controls for all assays.
Q: The compound is precipitating when I add it to my cell culture media. How can I improve its solubility?
A: To minimize precipitation, ensure the final concentration of the solvent (e.g., DMSO) in your media is low (typically ≤0.1%). When diluting the stock, add the compound to the media with vigorous mixing or vortexing. For in vivo studies, specific formulation vehicles are required. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q: How can I confirm that the observed cellular effects are due to on-target BRD9 degradation?
A: To validate on-target activity:
-
Correlate Degradation with Phenotype: Show a dose-dependent correlation between the extent of BRD9 degradation (measured by Western Blot or proteomics) and the observed phenotype (e.g., growth inhibition).
-
Use a Negative Control: If available, use an inactive enantiomer or a close structural analog of CFT8634 that does not induce BRD9 degradation.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a degradation-resistant mutant of BRD9 to see if it reverses the phenotype caused by CFT8634.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Cell Line/System | DC50 (Concentration for 50% Degradation) | Emax (% Protein Remaining) | Reference |
|---|---|---|---|---|---|
| BRD9 | Endogenous Degradation | Synovial Sarcoma Cell Line | 2 nM | N/A | |
| BRD9 | HiBiT Assay | HEK293 BRD9-HiBiT KI | 2.7 nM | 5% | |
| BRD9 | N/A | N/A | 3 nM | 4% | |
| BRD4 | Endogenous Degradation | N/A | >10,000 nM (>10 µM) | 75% |
| BRD7 | Endogenous Degradation | N/A | Not specified, but highly selective | N/A | |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Species | Administration | Oral Bioavailability (F%) | Clearance (mL/min/kg) | Reference |
|---|---|---|---|---|
| Mouse | Oral | 74% | 6 |
| Rat | Oral | 83% | 22 | |
Experimental Protocols
Protocol 1: In Vitro BRD9 Degradation Assay via Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., a synovial sarcoma cell line) in 6-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of CFT8634 in DMSO. Create serial dilutions from this stock to achieve the desired final concentrations.
-
Treatment: The next day, treat the cells with varying concentrations of CFT8634 (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control (e.g., 0.1% final concentration).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 6 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Normalize protein amounts for all samples, resolve by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.
Protocol 2: Long-Term Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells at a low density in 96-well plates.
-
Treatment: Treat cells with a range of CFT8634 concentrations in triplicate. Include a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days), replacing the media with freshly prepared compound every 3-4 days.
-
Readout: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by staining with crystal violet and measuring absorbance.
-
Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Dosing and Vehicle Preparation
-
Vehicle Preparation: For oral administration in rodent models, a recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL: Start with 100 µL of DMSO.
-
Add the required amount of CFT8634 to the DMSO and ensure it is fully dissolved.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
The solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used. Prepare this formulation fresh daily.
-
-
Administration: Administer the prepared CFT8634 formulation to tumor-bearing mice via oral gavage at the desired dose (e.g., 3 or 10 mg/kg) and schedule (e.g., once daily).
-
Monitoring: Monitor tumor volume and animal body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing to measure BRD9 degradation via Western Blot or immunohistochemistry (IHC).
Visual Guides
Caption: Mechanism of action for this compound mediated protein degradation.
Caption: A typical experimental workflow for assessing BRD9 degradation in vitro.
Caption: A decision tree for troubleshooting suboptimal BRD9 degradation.
References
Improving (S,R)-CFT8634 solubility for in vivo studies
Welcome to the technical support center for (S,R)-CFT8634. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vivo administration.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon vehicle addition | The compound's solubility limit is exceeded in the initial solvent or the final formulation. | 1. Ensure you are using a validated formulation protocol. 2. Add vehicle components sequentially and ensure complete dissolution at each step. 3. Gentle heating and/or sonication can aid in dissolution.[1][2] 4. Consider alternative formulation strategies such as co-solvents, surfactants, or cyclodextrins.[3] |
| Cloudy or non-homogenous solution | Incomplete dissolution or formation of a suspension instead of a clear solution. | 1. Increase sonication time or vortexing intensity. 2. If using a crystalline solid, consider methods to reduce particle size, such as micronization.[3][4] 3. For oral gavage, a homogenous suspension may be acceptable if consistently prepared. Ensure uniform dosing by continuous mixing. |
| Low in vivo exposure despite successful formulation | Poor absorption, rapid metabolism, or efflux transporter activity. | 1. Although CFT8634 has shown good oral bioavailability, consider co-administering with food, as this can improve the absorption of some PROTACs. 2. Investigate potential drug-drug interactions if other compounds are co-administered. 3. While CFT8634 has high bioavailability, if issues persist, alternative routes of administration (e.g., intravenous) could be explored, though this may require reformulation. |
| Difficulty achieving desired concentration | The inherent solubility of this compound in the chosen vehicle is insufficient for the target dose. | 1. Refer to the provided formulation protocols which achieve ≥ 2.5 mg/mL. 2. Explore advanced formulation techniques like amorphous solid dispersions (ASDs) or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively targets the BRD9 protein for degradation. It functions by forming a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This mechanism is effective in inhibiting the growth of cancers that are dependent on BRD9, such as synovial sarcoma and SMARCB1-null tumors.
Q2: Why is solubility a concern for PROTACs like this compound?
A2: PROTACs are typically large molecules with high molecular weight and often possess hydrophobic properties. These characteristics can lead to poor aqueous solubility, which presents a significant challenge for achieving adequate absorption and bioavailability for in vivo studies, particularly for oral administration.
Q3: What are some established formulation strategies to improve the solubility of this compound for in vivo studies?
A3: Several strategies can be employed. Simple approaches involve using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), or complexing agents like cyclodextrins (e.g., SBE-β-CD). More advanced techniques include creating amorphous solid dispersions (ASDs) or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance solubility and absorption.
Q4: Are there any ready-to-use formulation protocols for CFT8634?
A4: Yes, a commercial supplier has published several protocols for preparing CFT8634 solutions for in vivo use at a concentration of ≥ 2.5 mg/mL. These involve mixtures of common excipients. Please see the "Quantitative Data on Formulations" table and the "Experimental Protocols" section below for details.
Q5: What is the reported oral bioavailability of CFT8634?
A5: CFT8634 has demonstrated good oral bioavailability in preclinical species, reported as 74% in mice and 83% in rats. This suggests that with an appropriate formulation, the compound is well-absorbed after oral administration.
Quantitative Data on Formulations
The following table summarizes validated formulation protocols for CFT8634 that achieve a clear solution.
| Protocol | Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.52 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.52 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.52 mM) |
Experimental Protocols
Below are detailed methodologies for preparing CFT8634 formulations based on published protocols.
Protocol 1: Co-Solvent/Surfactant Formulation
Objective: To prepare a clear solution of CFT8634 at ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to constitute 10% of the final volume and vortex/sonicate until the powder is fully dissolved.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume and mix until the solution is homogenous.
-
Add Saline to bring the solution to its final volume (45%) and mix thoroughly.
-
Visually inspect the solution to ensure it is clear before administration. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound.
Protocol 2: Cyclodextrin-Based Formulation
Objective: To prepare a clear solution of CFT8634 at ≥ 2.5 mg/mL using a cyclodextrin to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline. Mix until the SBE-β-CD is fully dissolved.
-
Weigh the required amount of this compound powder.
-
Add DMSO to constitute 10% of the final volume and vortex/sonicate until the powder is fully dissolved.
-
Add the 20% SBE-β-CD solution to bring the formulation to its final volume (90%).
-
Mix thoroughly until a clear, homogenous solution is obtained.
Visualizations
CFT8634 Mechanism of Action
Caption: Mechanism of CFT8634-mediated BRD9 protein degradation.
General Workflow for Improving PROTAC Solubility
Caption: A logical workflow for developing a suitable formulation for a poorly soluble PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (S,R)-CFT8634 Concentration for Maximal BRD9 Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental use of (S,R)-CFT8634, a potent and selective PROTAC degrader of the BRD9 protein. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments for maximal target degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable heterobifunctional PROTAC (Proteolysis Targeting Chimera). It functions by simultaneously binding to the target protein, Bromodomain-containing protein 9 (BRD9), and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted degradation leads to the inhibition of cellular pathways dependent on BRD9[2][3].
Q2: What is the optimal concentration range for this compound to achieve maximal BRD9 degradation?
A2: The optimal concentration can vary depending on the cell line and experimental conditions. However, preclinical studies have shown that this compound is highly potent, with a half-maximal degradation concentration (DC50) in the low nanomolar range, typically around 2-3 nM in sensitive cell lines[4]. Maximal degradation (Dmax) is often observed at concentrations between 10 nM and 100 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How quickly can I expect to see BRD9 degradation after treatment with this compound?
A3: Significant degradation of BRD9 can be observed as early as 2 to 6 hours after treatment with an effective concentration of this compound. However, the exact timing can vary between cell types. A time-course experiment is recommended to determine the optimal treatment duration for achieving maximal degradation.
Q4: Are there any known off-target effects of this compound?
A4: Preclinical studies have demonstrated that this compound is highly selective for BRD9 over other bromodomain-containing proteins, including BRD4. Global proteomics analysis in HSSYII cells treated with 100 nM CFT8634 for 4 hours showed that BRD9 was the only protein significantly degraded out of over 9,000 proteins quantified.
Q5: What are the downstream consequences of BRD9 degradation?
A5: BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a role in regulating gene expression. Its degradation has been shown to disrupt ribosome biogenesis, affect interferon-stimulated gene expression, and impact pathways related to cell proliferation and survival, such as the STAT5 and PI3K/AKT signaling pathways.
Data Presentation
Dose-Response Data for this compound
| Cell Line | DC50 (nM) | Dmax (% Degradation) | Reference |
| Synovial Sarcoma Cell Line | 2 | Not Reported | |
| SMARCB-1 Deficient Cells | 2.7 | Not Reported | |
| Yamato-SS | 3 | >95% (at 10nM) | |
| G-401 | 5 | >95% (at 10nM) | |
| A-204 | 4 | >94% (at 10nM) | |
| TTC-642 | 11 | >95% (at 10nM) | |
| HSSYII (BRD9-HiBiT) | 2.7 | 95% |
Time-Course Data for BRD9 Degradation
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9 (e.g., Proteintech 24785-1-AP)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 6 or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.
HiBiT Assay for Kinetic Analysis of BRD9 Degradation
This protocol provides a method for real-time monitoring of BRD9 degradation kinetics in live cells.
Materials:
-
This compound
-
CRISPR/Cas9-engineered cell line expressing endogenous BRD9 tagged with HiBiT
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-tagged BRD9 cells in a white, clear-bottom 96-well plate.
-
Assay Setup (Lytic Endpoint):
-
Treat cells with a serial dilution of this compound for the desired time points.
-
At each time point, add the Nano-Glo® HiBiT Lytic Reagent.
-
Incubate and measure the luminescence, which is proportional to the amount of HiBiT-BRD9.
-
-
Assay Setup (Live-Cell Kinetic):
-
Add the Nano-Glo® Endurazine™ Substrate and LgBiT Protein to the cells.
-
Measure baseline luminescence.
-
Add this compound at various concentrations.
-
Monitor luminescence kinetically over time.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle control. For dose-response experiments, plot the normalized signal against the log of the this compound concentration to determine the DC50 and Dmax. For time-course experiments, plot the normalized signal against time to determine the degradation rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low BRD9 degradation | 1. Suboptimal this compound concentration: The concentration may be too low or in the "hook effect" range (too high). 2. Insufficient treatment time: The incubation period may be too short to observe significant degradation. 3. Low CRBN expression: The cell line may have low endogenous levels of the CRBN E3 ligase. 4. Compound inactivity: The compound may have degraded due to improper storage or handling. | 1. Perform a full dose-response curve (e.g., from 0.01 nM to 10 µM) to identify the optimal concentration and rule out the hook effect. 2. Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal degradation kinetics. 3. Verify CRBN expression in your cell line by Western blot or qPCR. If low, consider using a different cell line. 4. Ensure proper storage of this compound (typically at -20°C or -80°C) and prepare fresh stock solutions. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable protein levels. 2. Pipetting errors: Inaccurate pipetting of the compound or reagents. 3. Edge effects in multi-well plates: Evaporation from outer wells can affect cell health and compound concentration. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. |
| Unexpected cell toxicity | 1. On-target toxicity: Degradation of BRD9 may be cytotoxic to the specific cell line. 2. Off-target effects: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. 3. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. 2. Use the lowest effective concentration of this compound that achieves maximal degradation. 3. Ensure the final concentration of the vehicle is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated BRD9 degradation.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
Key Signaling Pathways Affected by BRD9 Degradation
References
Addressing inconsistent BRD9 degradation with (S,R)-CFT8634
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BRD9 degrader, (S,R)-CFT8634.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to inconsistent BRD9 degradation.
Question 1: Why am I observing variable or no BRD9 degradation after treatment with this compound?
Several factors can contribute to inconsistent or a complete lack of BRD9 degradation. Below are common causes and recommended troubleshooting steps:
-
Cell Line Variability: The expression levels of BRD9 and the E3 ligase Cereblon (CRBN), which is recruited by this compound, can differ significantly between cell lines.[1]
-
Recommendation: Before starting your experiment, confirm the baseline expression levels of both BRD9 and CRBN in your chosen cell line using Western blotting or qPCR. It is advisable to test a panel of cell lines to identify a responsive model.
-
-
Suboptimal Compound Concentration (The "Hook Effect"): PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (BRD9-(S,R)-CFT8634-CRBN) is impaired, leading to reduced degradation.[2][3]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50) and to identify the concentrations at which the hook effect may occur.[2]
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary depending on the cell line and experimental conditions.
-
Recommendation: Conduct a time-course experiment to determine the optimal incubation time for achieving maximal BRD9 degradation.
-
-
Compound Instability or Solubility Issues: this compound, like many small molecules, can be prone to degradation or precipitation in cell culture media, leading to inconsistent results.[1]
-
Recommendation: Ensure the complete dissolution of this compound in a suitable solvent (e.g., DMSO) before further dilution in your experimental media. It is best practice to prepare fresh stock solutions for each experiment.
-
-
High BRD9 Synthesis Rate: If the rate of new BRD9 protein synthesis is faster than the rate of degradation, you may not observe a significant decrease in total BRD9 levels.
-
Recommendation: To investigate this, you can co-treat your cells with a protein synthesis inhibitor, such as cycloheximide, alongside this compound. This will help to unmask the degradation activity.
-
Question 2: How can I confirm that the observed BRD9 degradation is specific to the mechanism of action of this compound?
To ensure that the observed degradation of BRD9 is a direct result of the PROTAC's activity, the following control experiments are recommended:
-
Inactive Control: Synthesize or obtain an inactive version of this compound where either the BRD9-binding moiety or the CRBN-binding moiety is modified to prevent binding. This inactive control should not induce BRD9 degradation.
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of a free CRBN ligand (e.g., pomalidomide). This will competitively inhibit the binding of this compound to CRBN, thereby preventing the formation of the ternary complex and subsequent BRD9 degradation.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. If the degradation is proteasome-dependent, you should observe a rescue of BRD9 levels. An accumulation of ubiquitinated BRD9 may also be observed.
Question 3: I am seeing high background or non-specific bands in my BRD9 Western blot. How can I improve the quality of my blot?
High background and non-specific bands can interfere with the accurate quantification of BRD9 degradation. Consider the following optimization steps:
-
Blocking Conditions: Optimize your blocking buffer and incubation time. Commonly used blocking agents include 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Quality: Use a high-quality, validated primary antibody specific for BRD9. It is important to test different antibody dilutions to find the optimal concentration that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to effectively remove non-specifically bound antibodies.
-
Sample Preparation: Ensure complete cell lysis and protein solubilization. The addition of protease and phosphatase inhibitors to your lysis buffer is critical to prevent protein degradation during sample preparation.
Question 4: My cell viability assay results are inconsistent after treatment with this compound. What could be the cause?
Inconsistent cell viability results can arise from several factors unrelated to the compound's activity:
-
Inconsistent Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well of your multi-well plate. Uneven cell distribution is a common source of variability.
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the compound concentration and affect cell growth.
-
Recommendation: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS.
-
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.
-
Recommendation: Ensure that the final concentration of the solvent in your cell culture media is consistent across all wells and is below the toxic threshold for your specific cell line.
-
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is an orally bioavailable, heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9). This compound works by simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This forms a ternary complex, which brings BRD9 into close proximity to the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
What is the rationale for using a BRD9 degrader instead of an inhibitor?
While inhibitors can block the activity of a protein, degraders physically remove the protein from the cell. This can be advantageous for several reasons. For some targets like BRD9, inhibition of its bromodomain alone may not be sufficient to counteract its role in disease, whereas complete removal of the protein can lead to a more profound and sustained biological response.
What are the potential off-target effects of this compound?
Like other PROTACs, this compound has the potential for off-target effects. These can arise from the unintended degradation of other proteins that may have structural similarities to BRD9 or from the pharmacological effects of the BRD9 or CRBN binding moieties independent of degradation. For CRBN-based PROTACs, off-target degradation of zinc-finger proteins has been reported. It is crucial to perform proteomics studies and use appropriate controls to assess the selectivity of this compound in your experimental system.
How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C for short periods, but it is recommended to prepare fresh dilutions for each experiment to ensure compound integrity.
Quantitative Data
The following table summarizes the reported potency and efficacy of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | Synovial Sarcoma | 2 nM | |
| SMARCB-1 deficient | 2.7 nM | ||
| Synovial Sarcoma | 3 nM | ||
| Dmax | Synovial Sarcoma | >96% | |
| IC50 (Antiproliferative) | MV4-11 (AML) | 7.55 nM | |
| Multiple Myeloma Cell Lines | Varies |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
1. Western Blotting for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound and/or vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or vinculin).
-
2. In-Cell Ubiquitination Assay for BRD9
This protocol is designed to detect the ubiquitination of BRD9 in cells treated with this compound.
-
Cell Culture and Transfection (Optional):
-
Seed cells in a culture dish.
-
For enhanced detection of ubiquitinated proteins, cells can be transfected with a plasmid expressing His-tagged or HA-tagged ubiquitin.
-
-
Cell Treatment:
-
Treat the cells with this compound at the optimal degradation concentration for a time point shorter than that required for complete degradation (e.g., 1-4 hours).
-
Include a control group treated with a proteasome inhibitor (e.g., MG132) for 2-4 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve the ubiquitinated state of the proteins.
-
-
Immunoprecipitation of BRD9:
-
Incubate the cell lysates with an anti-BRD9 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated BRD9, which will appear as a high-molecular-weight smear or ladder. The membrane can also be probed with an anti-BRD9 antibody to confirm the immunoprecipitation of the target protein.
-
3. Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound leading to BRD9 degradation.
Caption: Troubleshooting workflow for inconsistent BRD9 degradation.
Caption: General experimental workflow for assessing this compound efficacy.
References
Technical Support Center: (S,R)-CFT8634 Inactive Control for Validation Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using (S,R)-CFT8634 as an inactive control in validation experiments for the targeted protein degrader, CFT8634.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to CFT8634?
A1: CFT8634 is a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the BRD9 protein by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2] this compound is the diastereomer of CFT8634 and serves as its inactive control for validation experiments. Due to its specific stereochemistry, this compound is unable to effectively form the ternary complex between BRD9 and CRBN, which is essential for initiating the degradation process.
Q2: Why is it crucial to use an inactive control like this compound in my experiments?
A2: Using an inactive control is a critical step in PROTAC research to ensure that the observed biological effects are a direct result of the targeted degradation of the protein of interest (in this case, BRD9) and not due to off-target effects of the compound. By comparing the results of the active PROTAC (CFT8634) with its inactive counterpart (this compound), researchers can confidently attribute changes in cellular phenotypes to the specific degradation of BRD9.
Q3: What is the mechanism of action of CFT8634?
A3: CFT8634 is a heterobifunctional molecule. One end binds to the BRD9 protein, and the other end binds to the E3 ubiquitin ligase, CRBN. This binding brings BRD9 and CRBN into close proximity, forming a ternary complex.[1][2] This proximity allows for the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome.
Q4: At what concentration should I use this compound in my experiments?
A4: this compound should be used at the same concentrations as the active CFT8634 to ensure a direct comparison. A dose-response experiment with both compounds is recommended to observe the differential effects on BRD9 protein levels and any downstream phenotypes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of BRD9 with this compound. | 1. Compound integrity: The this compound sample may be contaminated with the active CFT8634. 2. High concentration artifacts: At very high concentrations, non-specific effects can sometimes be observed. 3. Cell line sensitivity: The specific cell line may have a unique response. | 1. Verify compound purity: If possible, confirm the purity and identity of your this compound stock. 2. Optimize concentration: Perform a wide dose-response experiment to ensure you are working within an appropriate concentration range. 3. Test in multiple cell lines: Confirm the inactivity of this compound in a panel of relevant cell lines. |
| No degradation of BRD9 with the active CFT8634. | 1. Suboptimal concentration: The concentration of CFT8634 may be too low to induce degradation, or too high, leading to the "hook effect". 2. Incorrect incubation time: The kinetics of degradation can vary between cell lines. 3. Low E3 ligase expression: The cell line may not express sufficient levels of CRBN. 4. Compound instability: The compound may be degrading in the cell culture media. | 1. Perform a dose-response experiment: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to find the optimal degradation concentration (DC50). 2. Conduct a time-course experiment: Assess BRD9 degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours). 3. Confirm CRBN expression: Use Western blotting to verify the expression of CRBN in your cell line. 4. Prepare fresh solutions: Always prepare fresh working solutions of the compound from a properly stored stock. |
| Inconsistent results between experiments. | 1. Cell passage number: The characteristics of cell lines can change with high passage numbers. 2. Cell density: Variations in cell seeding density can affect experimental outcomes. 3. Reagent variability: Inconsistent antibody performance or other reagents can lead to variability. | 1. Use low passage cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize cell seeding: Ensure consistent cell numbers are seeded for each experiment. 3. Validate reagents: Use high-quality, validated antibodies and reagents. |
Quantitative Data
The following table summarizes the available quantitative data for CFT8634 and this compound.
| Compound | Target | E3 Ligase | DC50 (Degradation Concentration) | Binding Affinity (BRD9) | Binding Affinity (CRBN) |
| CFT8634 | BRD9 | CRBN | ~2-5 nM | Data not publicly available | Data not publicly available |
| This compound | BRD9 | CRBN | Inactive (>10,000 nM) | Significantly reduced or negligible | Significantly reduced or negligible |
Note: Specific binding affinity and DC50 values for this compound are not publicly available, as it is designed and used as an inactive control.
Experimental Protocols
Western Blot for BRD9 Degradation
This protocol is to assess the degradation of BRD9 protein levels following treatment with CFT8634 and this compound.
Materials:
-
Cells of interest (e.g., synovial sarcoma cell line)
-
CFT8634 and this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of CFT8634 and this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to validate the formation of the BRD9-CFT8634-CRBN ternary complex.
Materials:
-
Cells of interest
-
CFT8634 and this compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against BRD9 or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against BRD9 and CRBN for Western blotting
Procedure:
-
Cell Treatment: Treat cells with CFT8634, this compound, and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both BRD9 and CRBN. A successful co-immunoprecipitation will show the presence of BRD9 in the sample where CRBN was immunoprecipitated, and this interaction should be enhanced in the presence of CFT8634 but not this compound.
Cell Viability Assay
This protocol is to assess the effect of BRD9 degradation on cell viability.
Materials:
-
Cells of interest
-
CFT8634 and this compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with serial dilutions of CFT8634 and this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Mechanism of action of active CFT8634 vs. its inactive control.
Caption: A logical workflow for validating the effects of CFT8634.
Caption: A logical flowchart for troubleshooting unexpected results.
References
Technical Support Center: Overcoming Resistance to (S,R)-CFT8634 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are using the BRD9 degrader (S,R)-CFT8634 and encountering resistance in their cancer cell line models. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable heterobifunctional protein degrader. It functions as a proteolysis-targeting chimera (PROTAC) that specifically targets Bromodomain-containing protein 9 (BRD9) for degradation.[1][2] One end of the CFT8634 molecule binds to BRD9, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[4] The degradation of BRD9 has shown anti-proliferative activity in certain cancer types, particularly those with SMARCB1 perturbations like synovial sarcoma and SMARCB1-null tumors.
Diagram: Mechanism of Action of this compound
Caption: Mechanism of CFT8634-induced BRD9 degradation.
Q2: My cancer cell line, which was initially sensitive to CFT8634, is now showing resistance. What are the potential mechanisms?
A2: Resistance to CRBN-recruiting degraders like CFT8634 can arise through several mechanisms. The most common are related to the E3 ligase component, Cereblon (CRBN). These include:
-
Downregulation of CRBN expression: Reduced levels of CRBN protein mean there are fewer E3 ligases available to be hijacked by CFT8634, leading to decreased degradation of BRD9. The expression of CRBN has been shown to be variable across different cancer cell lines.
-
Mutations in the CRBN gene: Mutations in the gene encoding CRBN can prevent CFT8634 from binding to the E3 ligase, thereby inhibiting the formation of the ternary complex necessary for degradation. Studies on immunomodulatory drugs (IMiDs), which also rely on CRBN, have shown that acquired resistance is often associated with CRBN mutations.
Less common mechanisms could involve alterations in the ubiquitin-proteasome system or the development of compensatory signaling pathways that bypass the need for BRD9.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, you can perform the following experiments:
-
Assess CRBN Protein Levels: Use Western blotting to compare the expression levels of CRBN in your resistant cell line versus the parental, sensitive cell line. A significant decrease in CRBN protein in the resistant line is a strong indicator of the resistance mechanism.
-
Sequence the CRBN Gene: Perform Sanger sequencing or next-generation sequencing of the CRBN gene in both sensitive and resistant cells to identify any acquired mutations. Pay close attention to the region of the gene that codes for the drug-binding domain.
-
Evaluate BRD9 Degradation: Confirm that the resistance phenotype is due to a lack of BRD9 degradation. Treat both sensitive and resistant cells with CFT8634 and measure BRD9 protein levels by Western blot. No degradation in the resistant line would confirm a problem in the degradation pathway.
Troubleshooting Guides
Problem 1: Reduced or no degradation of BRD9 in CFT8634-treated cells.
This is a primary indicator of resistance. Follow these steps to troubleshoot:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low CRBN Expression | Perform a Western blot to compare CRBN protein levels between your resistant and parental (sensitive) cell lines. | Resistant cells show significantly lower or no CRBN protein compared to parental cells. |
| CRBN Mutation | Extract genomic DNA from both cell lines and sequence the CRBN gene, focusing on the coding regions. | Identification of a mutation in the resistant cell line's CRBN gene that is not present in the parental line. |
| Ineffective Drug Concentration | Perform a dose-response experiment treating both cell lines with a range of CFT8634 concentrations and assess BRD9 levels by Western blot. | The parental line will show dose-dependent BRD9 degradation, while the resistant line will show minimal or no degradation even at high concentrations. |
| Issues with Ubiquitin-Proteasome System | Treat cells with a proteasome inhibitor (e.g., MG132) in combination with CFT8634. | If resistance is due to a block downstream of ubiquitination, this experiment may not show BRD9 accumulation. However, it's a good control to ensure the proteasome is active in the parental line. |
Diagram: Troubleshooting Workflow for Lack of BRD9 Degradation
Caption: A logical workflow for troubleshooting resistance.
Problem 2: My CFT8634-resistant cells are no longer responding in cell viability assays.
If you have confirmed a resistance mechanism that prevents BRD9 degradation, a lack of response in viability assays is expected. The primary strategy to overcome this is through combination therapy.
| Strategy | Rationale | Experimental Approach |
| Combination with Pomalidomide | CFT8634 and pomalidomide are synergistic in multiple myeloma cell lines. Both utilize CRBN but target different proteins for degradation (BRD9 and IKZF1/3, respectively). This dual targeting can overcome resistance by hitting parallel survival pathways. Importantly, they do not appear to interfere with each other's ability to degrade their respective targets. | Treat your resistant cells with CFT8634, pomalidomide, and the combination of both. Assess cell viability using an MTT or CellTiter-Glo assay. A synergistic effect would show a greater decrease in viability with the combination than with either single agent. |
| Combination with Dexamethasone | Similar to pomalidomide, dexamethasone is a standard of care in multiple myeloma and has shown synergy with BRD9 degraders. | Perform cell viability assays with CFT8634, dexamethasone, and the combination in your resistant cell line. |
Data Presentation
Table 1: Hypothetical IC50 Values for CFT8634 in Sensitive vs. Resistant Cell Lines
This table provides an example of how to present quantitative data comparing the sensitivity of parental and resistant cell lines to CFT8634. Actual values will need to be determined experimentally.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Synovial Sarcoma | This compound | 10 | - |
| CFT8634-Resistant | This compound | >1000 | >100 |
| Parental Multiple Myeloma | This compound | 25 | - |
| CFT8634-Resistant | This compound | >2500 | >100 |
Table 2: Example Synergy Data for CFT8634 and Pomalidomide in Resistant Cells
This table illustrates how to present data from a combination study. The Combination Index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
| Treatment | Concentration (nM) | % Cell Viability | Combination Index (CI) |
| This compound | 1000 | 85% | - |
| Pomalidomide | 500 | 90% | - |
| CFT8634 + Pomalidomide | 1000 + 500 | 40% | < 1 (Synergistic) |
Experimental Protocols
Protocol 1: Generation of a CFT8634-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the parental cell line to determine the initial IC50 of CFT8634.
-
Initial Treatment: Culture the parental cells in media containing CFT8634 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate and reach 80-90% confluency, passage them into a new flask with fresh media containing the same concentration of CFT8634.
-
Dose Escalation: Once the cells are stably growing at the initial concentration, gradually increase the concentration of CFT8634 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The development of significant resistance can take 6-12 months.
-
Characterize Resistance: Periodically, perform cell viability assays to determine the new IC50 of the cell population. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreservation: At each major step of increased resistance, cryopreserve vials of the cells for future experiments.
Diagram: Workflow for Generating a Resistant Cell Line
Caption: A stepwise process for developing drug resistance.
Protocol 2: Western Blot for CRBN Expression
-
Cell Lysis: Lyse an equal number of parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein from each lysate into the wells of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for CRBN. Also, probe with a loading control antibody (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CRBN signal to the loading control to compare expression levels between the parental and resistant cells.
Protocol 3: Sanger Sequencing of the CRBN Gene
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the CRBN gene. It is advisable to design multiple overlapping primer pairs to cover the entire gene.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing Reaction: Send the purified PCR products and the corresponding sequencing primers to a sequencing facility. Alternatively, perform cycle sequencing reactions in-house.
-
Sequence Analysis: Analyze the resulting sequencing chromatograms using software such as SnapGene or FinchTV. Align the sequences from the resistant cells to the parental cells and a reference sequence for CRBN to identify any mutations.
References
(S,R)-CFT8634 pharmacokinetic and pharmacodynamic variability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving (S,R)-CFT8634, a potent and selective oral degrader of the BRD9 protein. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable Bifunctional Degradation Activating Compound (BiDAC™) that targets the bromodomain-containing protein 9 (BRD9) for degradation.[1] It functions as a molecular glue, inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN). This proximity leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[2] This mechanism is being investigated for the treatment of cancers dependent on BRD9, such as synovial sarcoma and SMARCB1-null tumors.[1]
Q2: What is the rationale for targeting BRD9 in SMARCB1-perturbed cancers?
In cancers with SMARCB1 loss-of-function mutations or SS18-SSX gene fusions (which functionally inactivates SMARCB1), there is a synthetic lethal dependency on BRD9. The loss of SMARCB1, a core subunit of the SWI/SNF chromatin remodeling complex, leads to an increased reliance on a BRD9-containing non-canonical SWI/SNF complex for cell survival. Degradation of BRD9 in these contexts is hypothesized to have an anti-tumor effect.
Q3: What are the known pharmacokinetic properties of CFT8634?
Clinical and preclinical studies have provided insights into the pharmacokinetic profile of CFT8634.
Pharmacokinetic Parameters of CFT8634
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 74% | |
| Rat | 83% | ||
| Half-life (t½) | Human | 10-14 hours | |
| Exposure | Human | Dose-proportional | |
| Clearance (CL) | Mouse | 6 mL/min/kg | |
| Rat | 22 mL/min/kg |
Q4: What level of BRD9 degradation has been observed with CFT8634?
CFT8634 has demonstrated potent and robust degradation of BRD9 in both preclinical models and in clinical trials.
Pharmacodynamic Profile of CFT8634
| Parameter | Model System | Value | Reference |
| DC50 (in vitro) | Synovial Sarcoma Cell Line | 2 nM | |
| DC50/Emax | In vitro | 3 nM / 4% | |
| BRD9 Degradation | Human Tumor & Blood | Rapid, robust, and sustained |
Q5: Why was the clinical development of CFT8634 discontinued?
The Phase 1/2 clinical trial for CFT8634 (NCT05355753) was discontinued because, despite achieving high levels of BRD9 degradation, it did not result in sufficient efficacy in heavily pre-treated patients with synovial sarcoma and SMARCB1-null tumors when administered as a single agent.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected BRD9 degradation in vitro.
-
Potential Cause 1: Suboptimal Cell Line.
-
Troubleshooting:
-
Confirm that your cell line has a documented dependency on BRD9.
-
Verify the expression level of Cereblon (CRBN), the E3 ligase recruited by CFT8634. Low CRBN expression can limit degradation efficiency. Pan-cancer analyses have shown that CRBN expression can be downregulated in several cancer types compared to normal tissues.
-
-
-
Potential Cause 2: Issues with Compound Concentration.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration. PROTACs can exhibit a "hook effect" where degradation is reduced at very high concentrations due to the formation of unproductive binary complexes.
-
-
-
Potential Cause 3: Inappropriate Incubation Time.
-
Troubleshooting:
-
Conduct a time-course experiment to identify the optimal duration of treatment for maximal degradation.
-
-
Problem 2: High inter-individual variability in pharmacokinetic (PK) or pharmacodynamic (PD) response in vivo.
-
Potential Cause 1: Variability in Oral Absorption.
-
Troubleshooting:
-
The oral bioavailability of PROTACs can be influenced by factors such as their high molecular weight, poor solubility, and low permeability.
-
Consider the impact of food on absorption. Some PROTAC clinical trials have administered the drug with food to potentially improve exposure.
-
-
-
Potential Cause 2: Differences in Drug Metabolism.
-
Troubleshooting:
-
Metabolic stability can be a challenge for PROTACs. The "first-pass" metabolism in the liver and intestine can limit oral absorption.
-
-
-
Potential Cause 3: Heterogeneity in E3 Ligase Expression.
-
Troubleshooting:
-
The expression of CRBN can vary between individuals and tumor types, which can impact the efficiency of CFT8634-mediated degradation.
-
-
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 in cell lines treated with CFT8634.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to allow for optimal growth.
-
Treat cells with a range of CFT8634 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize BRD9 levels to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the CFT8634-dependent interaction between BRD9 and CRBN.
-
Cell Treatment and Lysis:
-
Treat cells with CFT8634 or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against either BRD9 or CRBN overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for BRD9, CRBN, and the immunoprecipitated protein. An increased association between BRD9 and CRBN in the presence of CFT8634 confirms ternary complex formation.
-
Visualizations
Caption: Mechanism of action of CFT8634-mediated BRD9 degradation.
Caption: Troubleshooting workflow for in vitro BRD9 degradation experiments.
References
Validation & Comparative
A Comparative Guide to BRD9 Degraders: (S,R)-CFT8634 and VZ-185
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in cancers with perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and SMARCB1-deficient tumors. This guide provides a detailed comparison of two prominent BRD9 degraders: (S,R)-CFT8634, a clinical-stage degrader developed by C4 Therapeutics, and VZ-185, a widely used chemical probe. This comparison is based on publicly available preclinical data.
At a Glance: Key Differences
| Feature | This compound | VZ-185 |
| Target(s) | Selective BRD9 | Dual BRD9 and BRD7 |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Development Stage | Clinical (Phase 1/2) | Preclinical Tool Compound |
| Oral Bioavailability | Yes | Not reported |
Performance Data
The following tables summarize the available quantitative data for this compound and VZ-185. It is important to note that these data are derived from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: In Vitro Degradation Potency
| Compound | Target | Cell Line | Assay | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time |
| This compound | BRD9 | Yamato-SS | Western Blot | ~1 | >95 | 2 hours |
| BRD9-HiBiT | HSSYII | HiBiT Assay | 2.7 | ~95 | 2 hours | |
| VZ-185 | BRD9 | RI-1 | Western Blot | 1.8 | ~95 | 8 hours |
| BRD7 | RI-1 | Western Blot | 4.5 | ~95 | 8 hours | |
| BRD9-HiBiT | HEK293 | HiBiT Assay | 4.0 | Not Reported | Not Reported | |
| BRD7-HiBiT | HEK293 | HiBiT Assay | 34.5 | Not Reported | Not Reported |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data for this compound is sourced from C4 Therapeutics presentations.[1] Data for VZ-185 is sourced from Zoppi et al., J Med Chem, 2019.[2]
Table 2: Selectivity Profile
| Compound | Method | Key Findings |
| This compound | Global Proteomics (HSSYII cells) | Highly selective for BRD9. Out of 9,013 proteins quantified, only BRD9 was significantly degraded after 4 hours of treatment with 100 nM. No significant degradation of BRD4, BRD7, or CRBN neosubstrates (IKZF1, GSPT1, SALL4) was observed. |
| VZ-185 | Global Proteomics (RI-1 cells) | Highly selective for BRD7 and BRD9. No other proteins were observed to be significantly degraded.[2] |
Table 3: In Vitro Antiproliferative Activity
| Compound | Cell Line | Assay | IC₅₀/EC₅₀ (nM) |
| This compound | Yamato-SS (Synovial Sarcoma) | Not Specified | Potent growth inhibition |
| VZ-185 | EOL-1 (Eosinophilic Leukemia) | CellTiter-Glo | 3.4 |
| A-204 (Rhabdomyosarcoma) | CellTiter-Glo | 39.8 |
IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration. Data for this compound is from C4 Therapeutics presentations. Data for VZ-185 is from Zoppi et al., J Med Chem, 2019.
Mechanism of Action and Signaling Pathway
Both this compound and VZ-185 are PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of BRD9 via the ubiquitin-proteasome system. They function by forming a ternary complex between the target protein (BRD9), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The key difference lies in the E3 ligase they recruit: this compound recruits Cereblon (CRBN), while VZ-185 recruits the von Hippel-Lindau (VHL) E3 ligase.
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. In cancers with loss of the SMARCB1 subunit of the canonical BAF (cBAF) complex, there is a synthetic lethal dependency on BRD9. Degradation of BRD9 disrupts the function of the ncBAF complex, leading to cell cycle arrest and apoptosis in these cancer cells.
Caption: Mechanism of action for this compound and VZ-185.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key assays used to characterize BRD9 degraders.
Western Blot for BRD9 Degradation
This protocol outlines the basic steps for assessing protein degradation via Western blot.
Caption: A typical workflow for Western blot analysis.
-
Cell Culture and Treatment: Plate cells (e.g., Yamato-SS, RI-1) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the degrader or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
HiBiT Assay for BRD9 Degradation
The HiBiT assay provides a quantitative, real-time measurement of protein levels in live cells.
Caption: Workflow for the HiBiT-based degradation assay.
-
Cell Line: Use a cell line where the endogenous BRD9 gene is tagged with a HiBiT peptide using CRISPR/Cas9.
-
Cell Seeding: Seed the BRD9-HiBiT cells in a white, opaque 96-well or 384-well plate.
-
Compound Addition: Add serial dilutions of the degrader to the cells.
-
Lytic Detection: For endpoint assays, after the desired treatment time, add a lytic reagent containing LgBiT protein and furimazine substrate.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of BRD9-HiBiT protein.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein and calculate DC₅₀ and Dₘₐₓ values. For kinetic assays, luminescence is measured at multiple time points after compound addition.
Global Proteomics for Selectivity Profiling
This method provides an unbiased assessment of a degrader's selectivity across the entire proteome.
-
Cell Culture and Treatment: Treat cells with the degrader at a concentration known to induce maximal degradation of the target protein, alongside a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated in the degrader-treated sample compared to the control are identified as potential off-targets.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cell lines in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the degrader for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC₅₀ value.
Summary and Conclusion
Both this compound and VZ-185 are potent and selective degraders of BRD9. The key distinctions lie in their selectivity profiles, the E3 ligases they recruit, and their stages of development.
-
This compound is a clinical-stage, orally bioavailable degrader that is highly selective for BRD9. Its development is focused on treating SMARCB1-perturbed cancers. The recruitment of the CRBN E3 ligase is a key feature of this molecule.
-
VZ-185 is a valuable preclinical tool for studying the dual degradation of BRD9 and its close homolog BRD7. It utilizes the VHL E3 ligase. Its dual activity makes it a useful probe for understanding the combined roles of BRD7 and BRD9.
The choice between these molecules will depend on the specific research question. For studies requiring highly selective degradation of only BRD9, particularly in the context of clinical translation, this compound is the more relevant compound. For basic research applications where the dual degradation of BRD7 and BRD9 is desired or acceptable, VZ-185 remains a potent and well-characterized chemical probe.
This guide provides a framework for understanding and comparing these two important BRD9 degraders. As more data becomes available, particularly from the clinical development of this compound, a more direct and comprehensive comparison will be possible.
References
(S,R)-CFT8634 vs. BRD9 Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. This guide provides a detailed comparison between two distinct therapeutic modalities targeting BRD9: the PROTAC degrader (S,R)-CFT8634 and traditional small-molecule BRD9 inhibitors. This objective analysis, supported by preclinical data, is intended for researchers, scientists, and drug development professionals to inform future research and development strategies.
Executive Summary
This compound is a potent and selective heterobifunctional degrader that induces the degradation of the BRD9 protein. In contrast, BRD9 inhibitors are small molecules designed to bind to the bromodomain of BRD9, competitively inhibiting its interaction with acetylated histones. Preclinical evidence suggests that BRD9 degradation by molecules like CFT8634 may offer a more profound and durable anti-tumor effect compared to the transient pathway inhibition achieved by small-molecule inhibitors. However, the clinical development of CFT8634 was discontinued due to insufficient single-agent efficacy in heavily pre-treated patient populations, highlighting the complexities of translating preclinical promise to clinical success.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and BRD9 inhibitors lies in their mechanism of action.
BRD9 Inhibitors function through an occupancy-driven model. They bind to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin and subsequent gene transcription.[1] This inhibition is often reversible and requires sustained drug exposure to maintain a therapeutic effect.
This compound , a Proteolysis Targeting Chimera (PROTAC), operates on an event-driven and catalytic model. This molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[2] A single CFT8634 molecule can induce the degradation of multiple BRD9 proteins, leading to a sustained loss of the target protein.[2]
Preclinical Efficacy: A Head-to-Head Overview
Direct comparative preclinical studies between this compound and BRD9 inhibitors are limited in the public domain. However, by cross-examining available data, we can infer their relative performance.
In Vitro Potency
This compound demonstrates high potency in inducing BRD9 degradation. In contrast, representative BRD9 inhibitors show activity at micromolar concentrations.
| Compound | Assay Type | Cell Line | Potency | Reference |
| This compound | Degradation (DC50) | Synovial Sarcoma | 2 nM | [2] |
| This compound | Degradation (DC50) | SMARCB-1 deficient | 2.7 nM | |
| I-BRD9 | Cell Viability (IC50) | LNCaP (Prostate) | ~3 µM | |
| I-BRD9 | Cell Viability (IC50) | VCaP (Prostate) | ~3 µM | |
| I-BRD9 | Cell Viability (IC50) | 22Rv1 (Prostate) | ~3 µM | |
| I-BRD9 | Cell Viability | NB4 (AML) | 4-8 µM | |
| I-BRD9 | Cell Viability | MV4-11 (AML) | 4-8 µM |
In Vivo Anti-Tumor Activity
Both modalities have demonstrated anti-tumor activity in xenograft models.
-
This compound: In patient-derived xenograft (PDX) models of synovial sarcoma, oral administration of CFT8634 led to "robust" and "durable" tumor regression.
-
BRD9 Inhibitors (I-BRD9): Treatment with I-BRD9 has been shown to inhibit tumor growth in xenograft models of acute myeloid leukemia (AML) and thyroid cancer.
While direct quantitative comparisons of tumor growth inhibition (TGI) are not available from head-to-head studies, the description of "durable tumor regression" for CFT8634 suggests a potentially deeper and more sustained response compared to the tumor growth inhibition reported for I-BRD9.
Key Advantages of this compound over BRD9 Inhibitors
The PROTAC modality of this compound offers several theoretical and observed advantages over traditional inhibition.
-
Overcoming Resistance: PROTACs can be effective against target proteins that have developed resistance to inhibitors through mutations in the binding site, as the PROTAC's binding affinity is not the sole determinant of its efficacy.
-
Catalytic Activity: Because PROTACs are not consumed in the degradation process, a single molecule can eliminate multiple target proteins, potentially leading to a more profound and sustained biological effect at lower doses.
-
Targeting "Undruggable" Proteins: The PROTAC approach can be applied to proteins that lack a functional active site for inhibition, expanding the druggable proteome.
-
Elimination of Scaffolding Functions: By completely removing the target protein, PROTACs eliminate all its functions, including non-enzymatic scaffolding roles, which may not be addressed by inhibitors that only block a specific activity.
Clinical Development and a Cautionary Note
The Phase 1/2 clinical trial of this compound (NCT05355753) in patients with synovial sarcoma and SMARCB1-null tumors was discontinued. Despite being well-tolerated and demonstrating robust BRD9 degradation in patient samples, the single-agent anti-tumor efficacy was insufficient in a heavily pre-treated population. This outcome underscores the challenge of translating potent preclinical activity into clinical benefit and highlights that profound target degradation does not always equate to clinical efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
Western Blot for BRD9 Degradation
Protocol:
-
Cell Treatment: Seed synovial sarcoma cells (e.g., HS-SY-II) and treat with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Lysis and Protein Quantification: Wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD9 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NB4, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BRD9 inhibitor (e.g., I-BRD9) or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the IC50 value.
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., synovial sarcoma PDX) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a specified volume (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or the BRD9 inhibitor orally or via intraperitoneal injection at the predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers). Calculate tumor growth inhibition and assess statistical significance.
Conclusion
This compound, as a BRD9 degrader, represents a mechanistically distinct and potentially more potent therapeutic strategy compared to traditional BRD9 inhibitors. The ability to catalytically eliminate the entire BRD9 protein offers advantages in overcoming resistance and addressing the full spectrum of the target's functions. However, the clinical discontinuation of CFT8634 highlights that potent protein degradation does not guarantee clinical success, and the therapeutic window and patient selection are critical considerations. For researchers, the choice between pursuing a degrader or an inhibitor for BRD9 will depend on the specific biological question, the desired therapeutic outcome, and a careful evaluation of the translatability of preclinical findings. Future research may explore combination strategies or next-generation degraders to fully harness the therapeutic potential of targeting BRD9.
References
Validating On-Target BRD9 Degradation by (S,R)-CFT8634: A Comparative Guide
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology, particularly in cancers with perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and SMARCB1-null tumors.[1][2] (S,R)-CFT8634 is a potent and selective oral heterobifunctional degrader of BRD9.[3][4] Unlike traditional inhibitors that merely block a protein's function, CFT8634 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of the BRD9 protein.[1] This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols for validating its on-target activity.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This heterobifunctional molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the oncogenic transcriptional programs that drive tumor cell survival in susceptible cancers.
Caption: Mechanism of BRD9 degradation by this compound.
Performance and Comparison
This compound demonstrates potent and rapid degradation of BRD9 in preclinical models. Its efficacy is highlighted by a low nanomolar half-maximal degradation concentration (DC50).
| Compound | Type | E3 Ligase Recruited | DC50 (Synovial Sarcoma Cells) | Administration | Clinical Trial Status |
| This compound | PROTAC Degrader | Cereblon (CRBN) | ~2 nM | Oral | Phase 1/2 (Terminated) |
| FHD-609 | PROTAC Degrader | Cereblon (CRBN) | Not Publicly Available | Intravenous | Phase 1 (Terminated) |
| VZ-185 | PROTAC Degrader | VHL | Not Publicly Available | N/A | Preclinical |
| I-BRD9 | Inhibitor | N/A | N/A (IC50 ~3 µM) | N/A | Preclinical |
Experimental Validation Protocols
To validate the on-target degradation of BRD9 by this compound, a series of key experiments are required.
Caption: Experimental workflow for validating on-target BRD9 degradation.
Western Blotting for BRD9 Protein Levels
This is the most direct method to quantify the reduction of BRD9 protein following treatment with CFT8634.
Protocol:
-
Cell Culture and Treatment: Seed synovial sarcoma or other SMARCB1-perturbed cell lines in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the BRD9 band intensity relative to the loading control.
In Vivo Ubiquitination Assay
This assay confirms that the CFT8634-induced degradation of BRD9 is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Culture and Transfection: Transfect cells (e.g., HEK293T) with a plasmid expressing His-tagged ubiquitin.
-
Treatment: Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Pull-down of Ubiquitinated Proteins: Dilute the lysate to reduce the SDS concentration and perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA agarose beads.
-
Western Blot Analysis: Wash the beads extensively and elute the bound proteins. Analyze the eluates by Western blotting using an antibody specific for BRD9. An increased smear of higher molecular weight bands corresponding to ubiquitinated BRD9 in the CFT8634-treated sample will confirm ubiquitination.
Cell Viability Assay
This assay assesses the functional consequence of BRD9 degradation on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., synovial sarcoma, multiple myeloma) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 3-7 days).
-
Viability Assessment: Measure cell viability using a suitable assay:
-
MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells. Add the CellTiter-Glo® reagent to the wells and measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the data to determine the half-maximal inhibitory concentration (IC50).
Comparison with Alternatives
This compound offers a distinct therapeutic modality compared to traditional small molecule inhibitors.
Caption: Logical comparison of PROTAC degrader vs. small molecule inhibitor.
Conclusion
This compound is a highly effective degrader of BRD9, offering a promising therapeutic strategy for BRD9-dependent cancers. The validation of its on-target activity through a combination of Western blotting, ubiquitination assays, and cell viability studies is crucial for its preclinical and clinical development. While clinical trials for CFT8634 were terminated as a single agent in heavily pre-treated patients due to insufficient efficacy, the compound remains a valuable tool for studying BRD9 biology, and the principles of its validation are applicable to the broader field of targeted protein degradation. The detailed protocols and comparative data presented in this guide provide a framework for researchers to rigorously assess the performance of this compound and other BRD9-targeting therapeutics.
References
(S,R)-CFT8634: A Comparative Analysis of Bromodomain Selectivity
(S,R)-CFT8634 is a potent and selective orally bioavailable degrader of Bromodomain-containing protein 9 (BRD9). As a heterobifunctional molecule, it operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. Specifically, it is classified as a Bifunctional Degradation Activating Compound (BiDAC™), which recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach makes this compound a promising therapeutic candidate for cancers with a dependency on BRD9, such as synovial sarcoma and SMARCB1-null tumors.[3][4]
This guide provides a comprehensive comparison of the selectivity profile of this compound against other bromodomains, supported by experimental data.
Quantitative Selectivity Profile
This compound demonstrates remarkable selectivity for BRD9 over other bromodomain-containing proteins. The following table summarizes the degradation potency (DC50 - half-maximal degradation concentration) and efficacy (Emax - maximum degradation) of CFT8634 against BRD9 and other bromodomains.
| Target Bromodomain | DC50 | Emax (%) | Cell Line | Assay Type | Reference |
| BRD9 | 3 nM | 4% | HSSYII | HiBiT Assay | |
| BRD9 | 2.7 nM | 5% | Not Specified | BRD9-HiBiT | |
| BRD4 | >10 µM | 75% | HSSYII | HiBiT Assay | |
| BRD7 | Not Specified | Not Specified | HSSYII | HiBiT Assay |
Furthermore, a global proteomic analysis was conducted to assess the broader selectivity of CFT8634. In the HSSYII synovial sarcoma cell line treated with 100 nM of CFT8634 for 4 hours, BRD9 was the only protein out of 9,013 quantified proteins to be significantly degraded, underscoring its exceptional selectivity.
Experimental Protocols
The selectivity of this compound was determined using state-of-the-art cellular and proteomic assays. Below are the detailed methodologies for the key experiments cited.
HiBiT-Based Protein Degradation Assay
This assay quantifies the degradation of a target protein by measuring the luminescence of a HiBiT tag fused to the protein of interest.
Objective: To determine the DC50 and Emax of this compound for BRD9 and other bromodomains.
Methodology:
-
Cell Line Engineering: A HiBiT peptide tag is genetically knocked into the endogenous locus of the target bromodomain protein (e.g., BRD9, BRD4) in a suitable cell line (e.g., HSSYII). This ensures that the tagged protein is expressed at physiological levels and is subject to normal cellular regulation.
-
Cell Culture and Treatment: The engineered cells are seeded in multi-well plates and treated with a serial dilution of this compound for a specified duration (e.g., 2-24 hours).
-
Lysis and Luminescence Detection: A lytic reagent containing the complementary LgBiT protein and a luciferase substrate is added to the cells. The interaction between the HiBiT tag on the target protein and the LgBiT protein reconstitutes a functional NanoLuc® luciferase enzyme, generating a luminescent signal.
-
Data Analysis: The luminescence intensity, which is directly proportional to the amount of HiBiT-tagged protein, is measured using a luminometer. The data is then normalized to a vehicle-treated control to calculate the percentage of protein degradation. DC50 and Emax values are determined by fitting the data to a dose-response curve.
Global Proteomic Analysis by Mass Spectrometry
This unbiased approach identifies and quantifies thousands of proteins in a cell to assess the overall selectivity of a compound.
Objective: To evaluate the proteome-wide selectivity of this compound.
Methodology:
-
Cell Culture and Treatment: HSSYII cells are treated with a specific concentration of this compound (e.g., 100 nM) or a vehicle control for a defined period (e.g., 4 hours).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein mixture is then digested into smaller peptides using an enzyme such as trypsin.
-
Peptide Labeling and Fractionation (Optional but common): For quantitative analysis, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT). The labeled peptides are then combined and fractionated to reduce sample complexity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.
-
Data Analysis: The acquired MS data is searched against a protein database to identify the proteins present in the sample. The relative abundance of each protein in the this compound-treated sample is compared to the vehicle-treated sample to identify proteins that have been significantly degraded.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing this compound selectivity.
BRD9 Signaling and Mechanism of Action of this compound
Caption: BRD9 signaling and this compound's degradation mechanism.
References
Proteomics Unveil High Specificity of BRD9 Degrader (S,R)-CFT8634
A comparative guide for researchers and drug development professionals on the proteomics analysis of cells treated with the BRD9-targeting PROTAC (S,R)-CFT8634. This guide provides an objective comparison with alternative BRD9 degraders, supported by available experimental data, detailed methodologies, and visual representations of key biological processes.
In the rapidly evolving field of targeted protein degradation, this compound has emerged as a potent and selective oral degrader of Bromodomain-containing protein 9 (BRD9). Proteomics, the large-scale study of proteins, offers a powerful lens to assess the specificity and cellular impact of such degraders. This guide summarizes the key findings from proteomics analyses of cells treated with CFT8634 and compares its performance with another clinical-stage BRD9 degrader, FHD-609.
High Selectivity of CFT8634 Demonstrated by Global Proteomics
A global proteomics evaluation was conducted on the synovial sarcoma cell line HSSYII following treatment with 100 nM of CFT8634 for 4 hours. The analysis quantified 9,013 proteins and revealed that BRD9 was the only protein to be significantly degraded[1]. This remarkable selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities.
While the precise fold change and p-value from this specific study are not publicly available, the data underscores the high specificity of CFT8634 for its intended target.
Comparison with Alternative BRD9 Degrader: FHD-609
FHD-609 is another potent and selective heterobifunctional degrader of BRD9 that has been evaluated in clinical trials[2]. A similar global proteomics analysis was performed on the synovial sarcoma cell line SYO1, treated with 16 nM of FHD-609 for 4 hours. Out of approximately 9,000 detectable proteins, BRD9 was the only protein significantly degraded, showing a 16-fold reduction[3][4].
The following table summarizes the available proteomics data for both CFT8634 and FHD-609, highlighting their comparable selectivity for BRD9.
| Feature | This compound | FHD-609 |
| Cell Line | HSSYII (Synovial Sarcoma) | SYO1 (Synovial Sarcoma) |
| Treatment | 100 nM for 4 hours | 16 nM for 4 hours |
| Proteins Quantified | 9,013 | ~9,000 |
| Primary Target | BRD9 | BRD9 |
| Observed Degradation | BRD9 was the only protein significantly degraded. | 16-fold reduction of BRD9; the only protein significantly degraded. |
| Off-Target Degradation | No significant off-target degradation reported. | No significant off-target degradation reported. |
Mechanism of Action and Downstream Effects of BRD9 Degradation
CFT8634 is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of BRD9 to the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
The degradation of BRD9 has significant downstream consequences, particularly in cancers dependent on its function, such as synovial sarcoma. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex. Its degradation leads to the downregulation of oncogenic transcriptional programs and has been shown to disrupt ribosome biogenesis, ultimately inhibiting cancer cell growth.
Experimental Protocols
While specific, detailed protocols for the proteomics analysis of CFT8634-treated cells are not publicly available, a general workflow for such an experiment is outlined below. This representative protocol is based on common practices for quantitative proteomics of PROTAC-treated cells.
1. Cell Culture and Treatment:
-
Synovial sarcoma cells (e.g., HSSYII) are cultured under standard conditions.
-
Cells are treated with this compound at a specified concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).
2. Cell Lysis and Protein Extraction:
-
Cells are harvested and washed with PBS.
-
Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Proteins are reduced with a reducing agent (e.g., DTT) and alkylated with an alkylating agent (e.g., iodoacetamide) to denature the proteins and prevent disulfide bond reformation.
-
Proteins are digested into smaller peptides using a protease, typically trypsin, overnight at 37°C.
4. Peptide Cleanup and Quantification:
-
Peptides are desalted and purified using solid-phase extraction (e.g., C18 cartridges).
-
Peptide concentration is determined.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity.
-
The separated peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
The mass spectrometer acquires MS1 spectra to measure peptide masses and MS2 spectra of fragmented peptides to determine their sequences.
6. Data Analysis:
-
Raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Peptide and protein identification is performed by searching the fragmentation spectra against a protein database.
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the CFT8634-treated and vehicle-treated samples.
-
Statistical analysis is performed to identify proteins with significantly altered abundance, typically using a t-test and correcting for multiple hypothesis testing (e.g., using a permutation-based FDR).
Conclusion
The available proteomics data for this compound demonstrates its high selectivity for the target protein BRD9 in synovial sarcoma cells. This level of specificity is comparable to that of another clinical-stage BRD9 degrader, FHD-609. The targeted degradation of BRD9 by CFT8634 offers a promising therapeutic strategy by disrupting key oncogenic pathways. Further publication of detailed quantitative proteomics data will enable a more granular comparison and a deeper understanding of the cellular response to this novel degrader.
References
(S,R)-CFT8634 Demonstrates Preclinical Efficacy in Pomalidomide-Resistant Multiple Myeloma, Offering a Novel Therapeutic Strategy
For Immediate Release
Watertown, MA – Preclinical data indicates that (S,R)-CFT8634, a potent and selective oral degrader of Bromodomain-containing protein 9 (BRD9), shows significant anti-tumor activity in pomalidomide-resistant multiple myeloma models. The findings suggest that CFT8634, both as a single agent and in combination with pomalidomide, could offer a promising new therapeutic avenue for patients who have developed resistance to standard immunomodulatory therapies.
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. While immunomodulatory drugs (IMiDs) like pomalidomide are a cornerstone of treatment, acquired resistance is a significant clinical challenge.[1] this compound is a bifunctional degradation activating compound (BiDAC) that induces the degradation of BRD9, a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which has been identified as a dependency in certain cancers.[2][3]
Preclinical studies have demonstrated that multiple myeloma cell lines with lower sensitivity to pomalidomide tend to exhibit greater sensitivity to CFT8634.[4] Furthermore, the combination of CFT8634 and pomalidomide has shown synergistic effects in inhibiting tumor growth in pomalidomide-insensitive xenograft models. This is particularly noteworthy as both agents utilize the E3 ligase cereblon (CRBN) for their mechanism of action, yet they target different proteins for degradation—CFT8634 targets BRD9, while pomalidomide targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pharmacodynamic studies have confirmed that the combination does not interfere with the respective degradation of their targets.
This guide provides a comparative overview of the preclinical efficacy of this compound in the context of pomalidomide-resistant multiple myeloma, alongside alternative therapeutic strategies.
Comparative Efficacy of this compound and Standard of Care in Pomalidomide-Resistant Multiple Myeloma
The following tables summarize the preclinical efficacy of this compound in comparison to other agents used in the treatment of multiple myeloma.
Table 1: In Vitro Anti-proliferative Activity in Multiple Myeloma Cell Lines
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| This compound | Panel of 15 MM cell lines | Long-term proliferation (14 days) | Varying sensitivity observed across cell lines; cell lines less sensitive to pomalidomide were often more sensitive to CFT8634. | |
| Pomalidomide | NCI-H929 | Proliferation Assay | Relatively unresponsive as a single agent. | |
| This compound + Pomalidomide | NCI-H929 | Proliferation Assay | Synergistic anti-proliferative effects observed. |
Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Models
| Treatment Group | Xenograft Model | Dosing | Key Findings | Reference |
| Vehicle | NCI-H929 | Oral, QD | Uncontrolled tumor growth. | |
| This compound (10 mg/kg) | NCI-H929 | Oral, QD | Significant tumor growth inhibition. | |
| Pomalidomide (3 mg/kg) | NCI-H929 | Oral, QD | Minimal effect on tumor growth. | |
| This compound (10 mg/kg) + Pomalidomide (3 mg/kg) | NCI-H929 | Oral, QD | Synergistic and enhanced tumor growth inhibition compared to single agents. | |
| This compound + Dexamethasone | RPMI-8226 | Oral, QD | Combination led to tumor regressions and outperformed pomalidomide + dexamethasone. |
Alternative Therapeutic Strategies for Pomalidomide-Resistant Multiple Myeloma
For patients with pomalidomide-resistant multiple myeloma, several alternative treatment options are available, often used in combination regimens.
Table 3: Overview of Alternative Therapies
| Drug Class | Examples | Mechanism of Action | Typical Use in Pomalidomide Resistance |
| Proteasome Inhibitors | Carfilzomib, Bortezomib, Ixazomib | Inhibit proteasome activity, leading to apoptosis of myeloma cells. | Often used in combination with dexamethasone and/or a monoclonal antibody. |
| Monoclonal Antibodies | Daratumumab, Isatuximab (anti-CD38); Elotuzumab (anti-SLAMF7) | Target surface proteins on myeloma cells, inducing cell death through various mechanisms. | Frequently combined with a proteasome inhibitor or another immunomodulatory agent. |
| CAR-T Cell Therapy | Idecabtagene vicleucel, Ciltacabtagene autoleucel | Genetically engineered T-cells that target B-cell maturation antigen (BCMA) on myeloma cells. | An option for heavily pre-treated patients, with studies exploring combinations with pomalidomide. |
| Nuclear Export Inhibitors | Selinexor | Blocks the nuclear export of tumor suppressor proteins. | Used in combination with dexamethasone for patients with penta-refractory myeloma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Long-Term Proliferation Assay
-
Cell Culture: Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, OPM-2, MM.1S) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at an appropriate density. A dose titration of this compound, pomalidomide, or the combination is added to the wells.
-
Incubation and Monitoring: The cells are incubated for an extended period, typically 14 days, with the media and drugs being replenished every 3-4 days.
-
Viability Assessment: Cell viability is assessed at various time points using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is measured using a microplate reader. The lowest cytotoxic concentration (LCC) or IC50 values are calculated to determine the anti-proliferative activity.
In Vivo Xenograft Model Efficacy Study
-
Animal Model: Female NOD-SCID mice are used.
-
Tumor Implantation: Multiple myeloma cells (e.g., NCI-H929) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Drug Administration: this compound and pomalidomide are formulated for oral administration and dosed daily (QD) for a specified period (e.g., 21 days). A vehicle control group receives the formulation without the active drug.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as Western blotting, to assess the degradation of target proteins (BRD9 and IKZF1/3).
-
Data Analysis: Mean tumor volumes for each treatment group are plotted over time to assess treatment efficacy. Statistical analysis is performed to determine the significance of differences between treatment groups.
Western Blot for Protein Degradation
-
Sample Preparation: Tumor tissues or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD9, IKZF1, IKZF3, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using image analysis software, and the levels of the target proteins are normalized to the loading control.
Visualizations
Signaling Pathway of this compound and Pomalidomide
Caption: Mechanism of action for this compound and Pomalidomide.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing in vivo efficacy in xenograft models.
Logical Relationship of Pomalidomide Resistance and CFT8634 Sensitivity
Caption: Rationale for CFT8634 efficacy in pomalidomide resistance.
References
Synergistic Antitumor Activity of (S,R)-CFT8634 in Combination with Standard-of-Care Agents in Multiple Myeloma
For Immediate Release
Watertown, MA – Preclinical data presented at the AACR Annual Meeting 2024 and the ASH Annual Meeting 2023 have demonstrated that (S,R)-CFT8634, a potent and selective oral Bifunctional Degradation Activating Compound (BiDAC™) targeting Bromodomain-containing protein 9 (BRD9), exhibits significant synergistic anticancer effects when combined with pomalidomide or dexamethasone in multiple myeloma (MM) models. These findings suggest promising new therapeutic strategies for this patient population.
This compound is designed to induce the degradation of BRD9, a component of the noncanonical SWI/SNF (ncSWI/SNF) complex, which has been identified as a dependency in a subset of MM cell lines. The studies highlighted the compound's anti-proliferative activity as a single agent and its enhanced efficacy in combination with established MM therapies.
In Vivo Synergistic Efficacy in Multiple Myeloma Xenograft Models
The combination of this compound with either pomalidomide or dexamethasone resulted in superior tumor growth inhibition compared to single-agent treatments in various MM xenograft models. Notably, the synergy with pomalidomide was observed even in models relatively insensitive to pomalidomide alone, suggesting that CFT8634 can sensitize resistant tumors to standard-of-care agents.[1][2]
This compound and Pomalidomide Combination
In the NCI-H929 MM xenograft model, which shows limited response to pomalidomide as a monotherapy, the combination of CFT8634 and pomalidomide led to significant tumor growth inhibition.[1][2] Pharmacodynamic analyses confirmed that the combination did not impair the degradation of each agent's respective targets; CFT8634 effectively degraded BRD9, while pomalidomide maintained its ability to degrade IKZF1/3, both utilizing the E3 ligase cereblon (CRBN) without apparent saturation.[1]
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| NCI-H929 | Vehicle | Not Reported | - |
| CFT8634 (10 mg/kg) | Not Reported | Not Reported | |
| Pomalidomide (3 mg/kg) | Not Reported | Not Reported | |
| CFT8634 + Pomalidomide | Significantly Lower vs. Single Agents | Not Reported | |
| RPMI-8226 | Vehicle | Not Reported | - |
| CFT8634 (3 mg/kg) | Not Reported | Not Reported | |
| CFT8634 (10 mg/kg) | Not Reported | Not Reported | |
| Pomalidomide (3 mg/kg) | Not Reported | Not Reported | |
| CFT8634 (10 mg/kg) + Pomalidomide | Significantly Lower vs. Single Agents | Not Reported |
Note: Specific mean tumor volume and TGI percentages were not available in the provided abstracts. The table reflects the qualitative description of significant synergistic effects.
This compound and Dexamethasone Combination
The combination of CFT8634 with dexamethasone in the RPMI-8226 xenograft model resulted in tumor regression in a significant portion of the treated animals (5 out of 8 mice). This combination demonstrated enhanced efficacy over the standard-of-care combination of pomalidomide and dexamethasone.
| Xenograft Model | Treatment Group | Outcome |
| RPMI-8226 | Vehicle | Tumor Growth |
| CFT8634 (3 mg/kg or 10 mg/kg) | Tumor Growth Inhibition | |
| Dexamethasone (5 mg/kg) | Moderate Tumor Growth Inhibition | |
| CFT8634 + Dexamethasone | Tumor Regression in 5/8 mice | |
| Pomalidomide + Dexamethasone | Less Efficacious than CFT8634 + Dexamethasone |
In Vitro Anti-Proliferative Activity and Synergy
Long-term proliferation assays (14 days) in a panel of fifteen MM cell lines revealed varying sensitivity to CFT8634 as a single agent. An interesting observation was that cell lines less sensitive to pomalidomide tended to be more sensitive to CFT8634. In vitro synergy was observed when a BRD9 degrader was combined with either pomalidomide or dexamethasone, although specific quantitative data such as dose-response matrices and combination index values were not detailed in the reviewed materials.
Experimental Protocols
While detailed, step-by-step protocols were not available in the conference abstracts, the following outlines the general methodologies employed in the preclinical studies.
In Vivo Xenograft Studies
Animal Models: Female CB17 SCID or NOD SCID mice were used for tumor engraftment.
Cell Line Implantation: Mice were subcutaneously inoculated with human multiple myeloma cell lines, such as NCI-H929 or RPMI-8226.
Treatment Administration: Once tumors were established, mice were randomized into treatment groups. This compound and pomalidomide were administered orally, typically once daily (QD) for a 21-day period. Dexamethasone was administered, for example, once weekly (QW).
Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. Efficacy was determined by comparing the mean tumor volumes between treatment groups and the vehicle control group. Data were typically expressed as mean tumor volume ± SEM.
Pharmacodynamic Analysis: For mechanism-of-action studies, tumors were collected at specified time points after the final dose. Protein levels of BRD9 and IKZF1/3 were assessed by methods such as western blotting to confirm target degradation.
In Vitro Long-Term Proliferation Assay
Cell Culture: A panel of multiple myeloma cell lines was cultured under standard conditions.
Drug Treatment: Cells were seeded in multi-well plates and treated with a dose titration of this compound, pomalidomide, or dexamethasone, both as single agents and in combination.
Assay Duration: The assays were conducted over a 14-day period, with media and drug replenishment every 3-4 days to maintain compound exposure.
Viability Measurement: Cell proliferation or viability was assessed at the end of the treatment period using a suitable method, such as a colorimetric or fluorometric assay that measures metabolic activity or cell number. The lowest cytotoxic concentration (LCC) was determined for CFT8634 in the cell line panel.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mechanism of Synergistic Action.
Caption: Preclinical Experimental Workflow.
References
A Head-to-Head Comparison of Oral versus Intravenous BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology, particularly for cancers with specific genetic dependencies such as synovial sarcoma and SMARCB1-deficient tumors. The development of potent and selective BRD9 degraders has led to multiple candidates entering clinical trials. This guide provides a head-to-head comparison of two notable clinical-stage BRD9 degraders: CFT8634, an orally bioavailable agent, and FHD-609, an intravenously administered molecule.
This objective comparison is based on publicly available preclinical and clinical data, focusing on their distinct routes of administration, pharmacokinetic profiles, and efficacy in relevant cancer models.
Overview of BRD9 and Its Role in Cancer
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF.[1] In certain cancers, such as synovial sarcoma characterized by the SS18-SSX fusion oncogene, and tumors with loss of the SMARCB1 tumor suppressor, cancer cells exhibit a synthetic lethal dependency on BRD9.[2] This dependency makes BRD9 an attractive therapeutic target. By degrading the BRD9 protein, these novel therapeutics aim to disrupt the critical cellular machinery that these cancer cells rely on for survival and proliferation.
BRD9 Signaling Pathways
BRD9 has been shown to influence several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of BRD9 degraders. BRD9 has been reported to regulate the MAPK/ERK pathway, the STAT5 signaling cascade, and to interact with the androgen receptor (AR) signaling pathway.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors - BioSpace [biospace.com]
BRD9: A Comparative Guide to Targeted Degradation Versus Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in gene transcription and is implicated in the pathogenesis of various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2] This guide provides an objective comparison between two principal strategies for targeting BRD9: inhibition and degradation. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed methodologies for key assays, empowering researchers to make informed decisions for their drug development programs.
The Fundamental Difference: Inhibition vs. Degradation
Small molecule inhibitors of BRD9 are designed to bind to the bromodomain of the protein, competitively blocking its interaction with acetylated lysine residues on histones.[3] This prevents the recruitment of the ncBAF complex to chromatin, thereby modulating gene expression.[3]
In contrast, degraders , such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, take a more definitive approach. These molecules are engineered to not just block BRD9 function but to eliminate the protein entirely. PROTACs are heterobifunctional molecules that simultaneously bind to BRD9 and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to tag BRD9 for destruction.[4] Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and the target protein, leading to its degradation.
At a Glance: Key Differences
| Feature | BRD9 Inhibitor | BRD9 Degrader |
| Mechanism of Action | Occupancy-driven; blocks bromodomain binding pocket. | Event-driven; induces proteasomal degradation of the entire protein. |
| Cellular Effect | Reversible modulation of BRD9 activity. | Irreversible removal of BRD9 protein. |
| Impact on Scaffolding | May not affect non-bromodomain functions. | Eliminates both catalytic and non-catalytic scaffolding functions. |
| Potency | Dependent on high binding affinity and sustained occupancy. | Can be effective at lower concentrations due to catalytic nature. |
| Overcoming Resistance | Susceptible to resistance via target mutation or overexpression. | Can overcome resistance by degrading the mutated or overexpressed protein. |
| Selectivity | Dependent on specific binding to the BRD9 bromodomain. | Can achieve selectivity through ternary complex formation. |
Quantitative Comparison of BRD9 Inhibitors and Degraders
The following tables summarize key quantitative data for representative BRD9 inhibitors and degraders, providing a snapshot of their relative potencies and efficiencies.
Table 1: BRD9 Inhibitors - In Vitro Potency
| Compound | Assay Type | Target | Potency (IC50/pIC50/Kd) | Reference |
| I-BRD9 (GSK602) | Cell-free assay | BRD9 | pIC50 = 7.3 | |
| I-BRD9 (GSK602) | Cell-free assay | BRD4 | pIC50 = 5.3 | |
| I-BRD9 | NanoBRET assay | BRD9 | IC50 = 0.158 µM | |
| BI-7273 | - | BRD9 | IC50 = 104 nM |
Table 2: BRD9 Degraders - In Vitro Degradation and Anti-proliferative Activity
| Compound | Type | Cell Line | DC50 | Dmax | Anti-proliferative IC50 | Reference |
| dBRD9 | PROTAC | MOLM-13 | - | >90% at 50 nM | - | |
| QA-68 | PROTAC | MV4-11 | - | >90% at 100 nM | ~10 nM (7-day assay) | |
| E5 | PROTAC | MV4-11 | 16 pM | - | 0.27 nM | |
| E5 | PROTAC | OCI-LY10 | - | - | 1.04 nM | |
| AMPTX-1-ent-1 | Molecular Glue | MV4-11 | 0.2 nM | - | - | |
| FHD-609 | PROTAC | SYO1 | - | 97% | Picomolar range |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of BRD9, the distinct mechanisms of inhibitors and degraders, and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. Below are detailed methodologies for the key experiments cited in this guide.
HiBiT Protein Degradation Assay
Objective: To quantify the degradation of endogenous BRD9 in live cells.
Methodology:
-
Cell Line Generation: Utilize CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous BRD9 locus in the desired cell line.
-
Cell Plating: Seed the HiBiT-tagged cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or control compounds.
-
Lysis and Detection: At the desired time points, add a lytic detection reagent containing LgBiT protein and a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged BRD9 remaining in the cells.
-
Data Analysis: Calculate the percentage of degradation relative to vehicle-treated controls to determine DC50 and Dmax values.
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of a compound to BRD9 within intact cells.
Methodology:
-
Cell Transfection: Co-transfect cells with a vector expressing BRD9 fused to NanoLuc® luciferase and a promiscuous fluorescent tracer that binds to the bromodomain.
-
Cell Plating: Plate the transfected cells in a suitable microplate.
-
Compound Addition: Add the test compound at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the test compound to BRD9-NanoLuc® will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for BRD9 in a cellular context.
TR-FRET Binding Assay
Objective: To measure the binding affinity of an inhibitor to purified BRD9 protein.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing a terbium-labeled anti-tag antibody (donor), a fluorescently labeled tracer that binds to the BRD9 bromodomain (acceptor), and purified, tagged BRD9 protein.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction mixture in a microplate.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The binding of the inhibitor to BRD9 will displace the fluorescent tracer, leading to a decrease in the FRET signal.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Western Blotting for BRD9 Levels
Objective: To qualitatively and semi-quantitatively assess the levels of BRD9 protein.
Methodology:
-
Cell Lysis: Treat cells with the test compound for the desired duration, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for BRD9. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for BRD9 and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between treatments.
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the effect of BRD9 inhibitors or degraders on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BRD9 degrader or inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., synovial sarcoma or AML cell lines) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the BRD9-targeting compound or vehicle according to a predetermined schedule (e.g., daily oral gavage or intravenous injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BRD9 levels, immunohistochemistry for proliferation markers).
-
Efficacy Evaluation: Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy of the compound.
Conclusion: The Case for Degradation
While BRD9 inhibitors have been instrumental as chemical probes to elucidate the function of the BRD9 bromodomain, the therapeutic landscape is increasingly favoring the degrader approach. The key advantages of BRD9 degraders lie in their ability to:
-
Eliminate Scaffolding Functions: BRD9's role within the ncBAF complex extends beyond its bromodomain. Degraders, by removing the entire protein, can abrogate these non-catalytic scaffolding functions, which may be critical for the survival of certain cancer cells.
-
Achieve Greater Potency and Duration of Effect: The catalytic nature of PROTACs allows for a single molecule to induce the degradation of multiple BRD9 proteins, potentially leading to a more profound and sustained pharmacological effect at lower doses.
-
Overcome Resistance: Targeted protein degradation can circumvent resistance mechanisms that arise from mutations in the drug-binding site or from protein overexpression, as the degrader can still bind to and eliminate the target protein.
-
Unlock New Therapeutic Opportunities: The ability to degrade "undruggable" targets that lack a well-defined active site opens up new avenues for therapeutic intervention.
References
- 1. trio-biotech.com [trio-biotech.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to BRD9 Degraders: Preclinical and Clinical Findings for (S,R)-CFT8634 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology. Its role in transcriptional regulation, particularly in cancers with specific genetic alterations, has driven the development of targeted protein degraders. This guide provides a comparative analysis of the clinical and preclinical data for prominent BRD9 degraders, with a focus on (S,R)-CFT8634, alongside other notable compounds such as FHD-609 and dBRD9-A. We also explore the novel mechanism of BRD9 degraders from Amphista Therapeutics.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
BRD9 degraders are heterobifunctional molecules that induce the degradation of the BRD9 protein. They function by simultaneously binding to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. While CFT8634 and FHD-609 utilize the Cereblon (CRBN) E3 ligase, Amphista Therapeutics is developing degraders that recruit the DCAF16 E3 ligase, offering a differentiated approach.
Caption: Mechanism of Action for BRD9 Degraders.
The Rationale for Targeting BRD9 in Cancer
The primary rationale for targeting BRD9 lies in the concept of synthetic lethality, particularly in cancers with loss-of-function mutations in the SMARCB1 gene, a core subunit of the SWI/SNF complex. In SMARCB1-deficient tumors, such as synovial sarcoma and malignant rhabdoid tumors, the cells become dependent on the ncBAF complex, which contains BRD9, for survival and proliferation. Degrading BRD9 disrupts the function of this essential complex, leading to cell death.
Caption: BRD9 Signaling Pathway in SMARCB1-Deficient Cancers.
Preclinical Data Comparison
A summary of the key preclinical data for this compound and other notable BRD9 degraders is presented below.
| Compound | Target | E3 Ligase | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line | In Vivo Efficacy |
| This compound | BRD9 | CRBN | 2.7[1] | Synovial Sarcoma | - | - | Significant tumor growth inhibition in xenograft models of SMARCB1-perturbed cancers[2] |
| FHD-609 | BRD9 | CRBN | - | - | Picomolar range[3] | Synovial Sarcoma | Superior tumor growth inhibition compared to standard-of-care in a xenograft model[3] |
| dBRD9-A | BRD9 | CRBN | - | - | 10-100 | Multiple Myeloma | Inhibited tumor progression in a synovial sarcoma xenograft mouse model[4] |
| Amphista Degrader | BRD9 | DCAF16 | Sub-nanomolar | Solid and liquid cancer cell lines | - | - | Induced BRD9 degradation in a mouse xenograft model |
Clinical Trial Results
Both this compound and FHD-609 advanced to Phase 1 clinical trials, but their development has been discontinued.
| Compound | Trial ID | Phase | Indication | Status | Key Findings |
| This compound | NCT05355753 | 1/2 | Synovial Sarcoma and SMARCB1-null tumors | Terminated | Well-tolerated, but insufficient efficacy observed |
| FHD-609 | NCT04965753 | 1 | Advanced Synovial Sarcoma or SMARCB1-deficient tumors | Terminated | Preliminary clinical activity observed, but dose-limiting cardiac toxicities (QTc prolongation) were reported |
Experimental Protocols
Cell Viability Assay
A common method to assess the effect of BRD9 degraders on cancer cell proliferation is the MTT or CellTiter-Glo assay.
References
Unveiling the Selectivity of (S,R)-CFT8634: A Comparative Analysis of a Clinical-Stage BRD9 Degrader
(S,R)-CFT8634 , an orally bioavailable Bifunctional Degradation Activating Compound (BiDAC™), has emerged as a potent and selective degrader of Bromodomain-containing protein 9 (BRD9) with therapeutic potential in SMARCB1-perturbed cancers such as synovial sarcoma.[1][2][3][4] This guide provides a comprehensive comparison of the cross-reactivity and selectivity of this compound with other notable BRD9 degraders, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates exceptional selectivity for BRD9 over other bromodomain-containing proteins, including its closest homolog BRD7 and the BET family member BRD4. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. Comparative analysis with the clinical-stage degrader FHD-609 and the tool compound dBRD9-A further underscores the distinct selectivity profiles achievable with different degrader scaffolds and E3 ligase recruiters.
Data Presentation
Table 1: Comparative Selectivity of BRD9 Degraders
| Compound | Target | DC50 (nM) | Selectivity Notes | Reference |
| This compound | BRD9 | 3 | >3,333-fold selective over BRD4 | C4 Therapeutics Presentation |
| BRD4 | >10,000 | No significant degradation of BRD7 observed | C4 Therapeutics Presentation | |
| BRD7 | Not specified | No degradation of CRBN neo-substrates (IKZF1, SALL4, GSPT1) at 100 nM | C4 Therapeutics Presentation | |
| FHD-609 | BRD9 | Not specified | Global proteomics in SYO1 cells showed BRD9 as the only significantly degraded protein out of ~9,000 | Foghorn Therapeutics Presentation |
| dBRD9-A | BRD9 | Not specified | Selectively degrades BRD9 with no significant effect on BRD4 and BRD7 protein levels in MOLM-13 cells | MedChemExpress |
Experimental Protocols
HiBiT Lytic Detection Assay for Protein Degradation
The selectivity of this compound was quantified using the Nano-Glo® HiBiT Lytic Detection System, a sensitive bioluminescent assay to measure the abundance of HiBiT-tagged proteins in cell lysates.
Principle: The assay relies on the high-affinity complementation of the 11-amino-acid HiBiT tag, fused to the target protein (e.g., BRD9, BRD4, BRD7), with the LgBiT protein. This interaction reconstitutes a functional NanoLuc® luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.
Protocol Outline:
-
Cell Line Generation: Cell lines (e.g., HEK293) are engineered using CRISPR/Cas9 to endogenously express the target proteins (BRD9, BRD4, BRD7) fused with a HiBiT tag.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of the degrader compound (e.g., this compound) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis and Detection: The Nano-Glo® HiBiT Lytic Reagent, containing the LgBiT protein and furimazine substrate, is added to the cells. This lyses the cells and initiates the luminescent reaction.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal degradation concentration (DC50) is calculated by fitting the luminescence data to a dose-response curve.
Global Proteomics for Off-Target Analysis
Global quantitative mass spectrometry-based proteomics is a powerful unbiased method to assess the selectivity of a degrader across the entire proteome.
Principle: This technique compares the relative abundance of thousands of proteins in cells treated with the degrader versus a vehicle control. A significant decrease in the abundance of a protein in the degrader-treated sample indicates potential degradation.
Protocol Outline:
-
Cell Culture and Treatment: A relevant cell line (e.g., SYO1 for FHD-609) is cultured and treated with the degrader at a concentration significantly above its DC50 for the intended target.
-
Protein Extraction and Digestion: Cells are harvested, and proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS data is processed using specialized software to identify and quantify peptides. The relative abundance of each protein is determined by comparing the signal intensity of its corresponding peptides between the treated and control samples. Proteins showing a statistically significant decrease in abundance are identified as potential off-targets.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cross-reactivity studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,R)-CFT8634
For researchers and drug development professionals, the proper handling and disposal of novel compounds like (S,R)-CFT8634, a potent and selective PROTAC BRD9 degrader, are critical for maintaining laboratory safety and environmental integrity.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for similar research-grade chemical compounds. All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by regulations set forth by environmental protection agencies.[1] It is crucial to treat all research compounds as potentially hazardous.[1] Never dispose of such chemicals down the sink or in regular trash.[1] The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) program.
Quantitative Data for Disposal Consideration
The following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS, should one be available from the supplier.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation. |
| Concentration Limits | Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous. | Even low concentrations of potent compounds can render a solution hazardous. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, always don the appropriate personal protective equipment. This includes, but is not limited to:
-
Hand Protection: Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes, consider double-gloving or using thicker, chemical-resistant gloves.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, chemical splash goggles should be worn.
-
Body Protection: A flame-resistant lab coat that is fully buttoned is required.
Step 2: Waste Segregation
Segregate chemical waste by compatibility. For instance, halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers.
Step 3: Waste Collection and Labeling
-
Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. Whenever possible, use the original container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
Step 4: Storage
Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are well-sealed and stored in a designated, labeled secondary container.
Step 5: Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through any other means.
Spill and Emergency Procedures
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (S,R)-CFT8634
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling the potent, orally bioavailable PROTAC BRD9 degrader, (S,R)-CFT8634, must adhere to stringent safety protocols to mitigate potential health risks.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel working with this compound. This compound is under investigation for its potential in treating synovial sarcoma and SMARCB1-deleted solid tumors and should be handled as a high-potency active pharmaceutical ingredient (HPAPI).[3][4]
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Disposable lab coat with knit cuffs- Chemical splash goggles- Double-gloving with nitrile gloves- Arm sleeves |
| High-Hazard Activities (e.g., handling powders outside of a containment system, potential for aerosol generation) | - Disposable, fluid-resistant, back-closing gown- Full-face shield over chemical splash goggles- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR), based on risk assessment- Disposable shoe covers |
Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed PPE recommendations.
II. Engineering Controls: Primary Containment
Engineering controls are the first and most crucial line of defense in minimizing exposure to potent compounds.[5] All manipulations of this compound that could generate dust or aerosols, such as weighing and preparing stock solutions, must be conducted in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure. The use of containment systems like ventilated balance enclosures is highly recommended for weighing solid compounds.
III. Standard Operating Procedures for Safe Handling
Adherence to standardized procedures is critical for minimizing the risk of exposure and cross-contamination.
A. Preparation and Weighing of this compound Powder:
-
Preparation: Before starting, ensure the designated containment system (e.g., chemical fume hood, glove box) is clean and certified. Gather all necessary equipment, including appropriate PPE, weighing paper, spatulas, and pre-labeled, sealable containers.
-
Weighing:
-
Don all required PPE for high-hazard activities.
-
Perform all manipulations within the certified containment system.
-
Use a dedicated set of utensils for handling the compound.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Clean the weighing area and utensils thoroughly after use with an appropriate solvent (e.g., 70% ethanol), followed by a validated decontamination process if available.
-
-
Container Sealing: Securely seal the container with the weighed compound before removing it from the containment system.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO. Refer to the manufacturer's instructions for specific solubility information.
-
Dissolution:
-
Don all required PPE for moderate-hazard activities.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Add the solvent to the sealed container containing the weighed this compound.
-
To aid dissolution, the solution can be gently warmed to 37°C and sonicated.
-
Ensure the container is tightly sealed during any agitation.
-
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
IV. Disposal Plan: Managing Potent Waste
All waste contaminated with this compound must be treated as hazardous.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
B. Decontamination:
-
All non-disposable equipment, such as spatulas and glassware, must be decontaminated after use. This typically involves rinsing with a suitable solvent to remove the compound, followed by a thorough washing.
-
Work surfaces within the containment system should be wiped down with an appropriate solvent and cleaned after each use.
C. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
